molecular formula C16H13FN6 B15610870 Fluorofolin

Fluorofolin

货号: B15610870
分子量: 308.31 g/mol
InChI 键: YWFNHUMPQSBHBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fluorofolin is a useful research compound. Its molecular formula is C16H13FN6 and its molecular weight is 308.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H13FN6

分子量

308.31 g/mol

IUPAC 名称

7-[(2-fluoro-4-pyridinyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C16H13FN6/c17-13-7-9(3-5-20-13)8-23-6-4-10-12(23)2-1-11-14(10)15(18)22-16(19)21-11/h1-7H,8H2,(H4,18,19,21,22)

InChI 键

YWFNHUMPQSBHBK-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Fluorofolin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Fluorofolin as a Potent Dihydrofolate Reductase Inhibitor

Abstract

This compound is a novel and potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway critical for DNA synthesis and cellular proliferation. Derived from Irresistin-16, this compound has demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory and pharmacokinetic data, detailed experimental protocols for its evaluation, and a proposed synthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are vital cofactors in the synthesis of purines, thymidylate, and certain amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies.[1] this compound has emerged as a promising DHFR inhibitor with potent activity against a range of pathogens. This guide delves into the technical details of this compound, offering a foundational understanding for its further investigation and potential clinical development.

Chemical Structure

This compound is a pyrroloquinazolinediamine derivative distinguished by a 2-fluoropyridine (B1216828) functional group.

Chemical Name: 7-((2-fluoropyridin-4-yl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Molecular Formula: C₁₆H₁₃FN₆

Molecular Weight: 308.32 g/mol

Mechanism of Action

This compound exerts its biological effect by competitively inhibiting the enzyme dihydrofolate reductase (DHFR). By binding to the active site of DHFR, this compound prevents the conversion of DHF to THF. This disruption of the folate pathway leads to a depletion of essential precursors for DNA and RNA synthesis, ultimately resulting in the cessation of cell growth and proliferation.[1]

Quantitative Data

In Vitro Inhibitory Activity

The inhibitory potency of this compound against DHFR has been quantified, demonstrating its efficacy against both bacterial and human forms of the enzyme.

Target IC₅₀ (nM) Reference
E. coli DHFR (FolA)2.5 ± 1.1
Human DHFR14.0 ± 4
Antimicrobial Activity

This compound exhibits broad-spectrum antibacterial activity, with notable potency against Pseudomonas aeruginosa. Minimum Inhibitory Concentrations (MICs) for various bacterial strains are presented below.

Bacterial Strain MIC (µg/mL) Reference
Pseudomonas aeruginosa PA143.1
Pseudomonas aeruginosa PA016.25
Pseudomonas aeruginosa ATCC 2785325
Acinetobacter baumannii ATCC 179780.8
Klebsiella pneumoniae ATCC 438166.25
Staphylococcus aureus USA3000.4
Enterococcus faecalis ATCC 515750.01
Pharmacokinetic Parameters

Pharmacokinetic studies in a murine model provide initial insights into the in vivo behavior of this compound.

Parameter Value Species Reference
Peak Plasma Concentration (Cₘₐₓ)4.0 µg/mLMouse
Half-life (t₁/₂)12.1 hoursMouse
Plasma Protein Binding71.7%Mouse

Proposed Chemical Synthesis

While the exact synthesis of this compound has not been published, a plausible route can be proposed based on the synthesis of its parent scaffold, 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline, and general N-alkylation methodologies for similar heterocyclic systems. The synthesis would likely involve the N-alkylation of the pyrroloquinazolinediamine core with a suitable 2-fluoropyridine derivative.

A potential synthetic approach involves the reaction of 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline with 4-(chloromethyl)-2-fluoropyridine (B133889) in the presence of a suitable base, such as cesium carbonate, in an aprotic polar solvent like dimethylformamide (DMF).

Experimental Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method for determining the inhibitory activity of this compound against purified DHFR enzyme.

Principle: DHFR activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. The rate of this absorbance decrease is proportional to DHFR activity.

Materials:

  • Purified DHFR enzyme (e.g., from E. coli)

  • This compound

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of DHF in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Dilute the purified DHFR enzyme to the desired working concentration in cold assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound at various concentrations (or DMSO for control)

      • DHFR enzyme solution

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Add NADPH solution to each well.

    • Initiate the reaction by adding the DHF substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the proliferation of bacterial or mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Bacterial or mammalian cell line of interest

  • Appropriate cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density in their respective culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Add the this compound solutions to the wells containing the cells. Include a vehicle control (medium with DMSO).

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Efficacy - Mouse Thigh Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound against a bacterial infection in a neutropenic mouse model.

Principle: This model mimics a localized soft tissue infection. Mice are rendered neutropenic to reduce the influence of the host immune system, allowing for a more direct assessment of the antimicrobial agent's efficacy.

Materials:

  • Female ICR (CD-1) mice

  • Cyclophosphamide (B585)

  • Bacterial strain of interest (e.g., P. aeruginosa)

  • This compound formulation for administration (e.g., subcutaneous or oral)

  • Sterile saline

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to the mice intraperitoneally on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to the day of infection.

  • Infection:

    • On day 0, inoculate the mice with a specific concentration of the bacterial suspension (e.g., 10⁷ CFU/mL) via intramuscular injection into the right thigh muscle.

  • Treatment:

    • At designated time points post-infection (e.g., 2 and 12 hours), administer this compound at various doses via the chosen route. A control group should receive the vehicle.

  • Assessment of Bacterial Burden:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the thigh tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate onto TSA plates.

    • Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the number of colony-forming units (CFU) on the plates to determine the bacterial load per gram of thigh tissue.

    • Compare the bacterial burden in the treated groups to the control group to assess the efficacy of this compound.

Visualizations

Folate Metabolism Pathway and this compound Inhibition

The following diagram illustrates the central role of DHFR in the folate synthesis pathway and the point of inhibition by this compound.

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DHFR->THF This compound This compound This compound->DHFR Inhibition

Caption: Folate metabolism pathway and the inhibitory action of this compound on DHFR.

Experimental Workflow for DHFR Inhibitor Characterization

This diagram outlines a typical workflow for the preclinical evaluation of a DHFR inhibitor like this compound.

Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Enzyme_Assay DHFR Enzyme Inhibition Assay (IC₅₀) MIC_Determination Antimicrobial Susceptibility Testing (MIC) Enzyme_Assay->MIC_Determination Cell_Proliferation Cell-Based Proliferation Assay (GI₅₀) MIC_Determination->Cell_Proliferation Pharmacokinetics Pharmacokinetic Studies (Cₘₐₓ, t₁/₂) Cell_Proliferation->Pharmacokinetics Efficacy_Model Mouse Thigh Infection Model Pharmacokinetics->Efficacy_Model Lead_Optimization Lead Optimization Efficacy_Model->Lead_Optimization Lead_Identification Lead Compound (this compound) Lead_Identification->Enzyme_Assay

Caption: Experimental workflow for the characterization of a DHFR inhibitor.

Conclusion

This compound is a potent dihydrofolate reductase inhibitor with promising antimicrobial activity, particularly against the opportunistic pathogen P. aeruginosa. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on a definitive synthetic route, expanded in vivo efficacy and toxicity profiling, and elucidation of resistance mechanisms to fully characterize this compound for potential clinical applications.

References

Fluorofolin: A Targeted Approach to Combating Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Dihydrofolate Reductase Inhibitor, Fluorofolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, potent inhibitor of dihydrofolate reductase (DHFR) demonstrating significant antimicrobial activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the evaluation of its biological activity are provided, along with visualizations of its mechanism and experimental workflows, to support further research and development efforts in the field of antimicrobial drug discovery.

Chemical Structure and Physicochemical Properties

This compound, with the CAS Number 2757070-32-7, is a synthetic molecule with the chemical formula C₁₆H₁₃FN₆. It possesses a distinct chemical structure that contributes to its potent biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 5-((2-amino-4-(2-fluorophenyl)pteridin-6-yl)methyl)pyridin-2-amineN/A
CAS Number 2757070-32-7N/A
Molecular Formula C₁₆H₁₃FN₆N/A
Molecular Weight 308.31 g/mol N/A
Appearance SolidN/A
Solubility Soluble in DMSON/A
Melting Point Data not availableN/A
pKa Data not availableN/A
LogP Data not availableN/A

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound exerts its antimicrobial effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids. By blocking DHFR, this compound depletes the bacterial cell of THF, thereby inhibiting DNA replication and repair, and ultimately leading to cessation of growth.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP This compound This compound This compound->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cellular Growth Nucleotide_Synthesis->DNA_Synthesis Amino_Acid_Synthesis->DNA_Synthesis

Figure 1. This compound's inhibition of the DHFR signaling pathway.

Biological Activity

This compound has demonstrated potent inhibitory activity against DHFR from both bacterial and human sources, with a notable selectivity for the bacterial enzyme. Its efficacy has been further established through minimum inhibitory concentration (MIC) assays against various bacterial strains and in vivo studies.

Table 2: In Vitro Biological Activity of this compound

ParameterOrganism/EnzymeValueReference
IC₅₀ E. coli DHFR2.5 nM[1][2][3]
IC₅₀ Human DHFR14.0 nM[1][3]
MIC P. aeruginosa PA143.1 µg/mL[1][2][3]

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice

ParameterValueReference
Plasma Protein Binding 71.7%[2]
Peak Plasma Concentration (Cₘₐₓ) 4.0 µg/mL[2]
Half-life (t₁/₂) 12.1 hours[2]

Experimental Protocols

DHFR Activity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • Purified DHFR enzyme (E. coli or human)

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

  • In a 96-well plate, add the diluted this compound solutions, DHFR enzyme, and NADPH.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding DHF to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.

  • Calculate the rate of NADPH consumption for each this compound concentration.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Serial Dilutions C Add this compound to Plate A->C B Prepare Reagent Mix (DHFR, NADPH) D Add Reagent Mix B->D C->D E Incubate (15 min) D->E F Initiate with DHF E->F G Measure Absorbance at 340 nm (Kinetic) F->G H Calculate Reaction Rates G->H I Determine IC50 H->I

Figure 2. Experimental workflow for the DHFR inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain, such as P. aeruginosa.

Materials:

  • This compound

  • Bacterial strain (e.g., P. aeruginosa PA14)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.

  • Add the bacterial inoculum to each well of the microplate containing the this compound dilutions.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that inhibits visible growth.[1]

Neutropenic Mouse Thigh Infection Model

This in vivo protocol evaluates the efficacy of this compound in a mouse model of P. aeruginosa infection.[4][5][6]

Animals:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

Procedure:

  • Induce Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.[4][5]

  • Infection: Anesthetize the mice and inject a standardized inoculum of P. aeruginosa (e.g., 10⁶ - 10⁷ CFU) into the thigh muscle.[4]

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various doses.

  • Efficacy Assessment: At 24 hours post-treatment, euthanize the mice, aseptically remove the thigh muscle, and homogenize the tissue.

  • Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial loads in the treated groups to the untreated control group to determine the efficacy of this compound.

Conclusion

This compound is a promising antimicrobial agent with potent activity against P. aeruginosa, a pathogen of significant clinical concern. Its mechanism of action as a DHFR inhibitor is well-defined, and its in vitro and in vivo efficacy have been demonstrated. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its full pharmacokinetic and pharmacodynamic profile, as well as its efficacy against a broader range of clinical isolates.

References

Fluorofolin: A Technical Whitepaper on its Potential as a Narrow-Spectrum Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens such as Pseudomonas aeruginosa, presents a significant global health challenge. This has spurred the search for novel antimicrobial agents with targeted mechanisms of action. Fluorofolin, a derivative of Irresistin-16, has emerged as a promising narrow-spectrum antibiotic candidate with potent activity against P. aeruginosa. This technical guide provides an in-depth analysis of this compound, consolidating available data on its mechanism of action, in vitro and in vivo efficacy, and resistance profile. Detailed experimental protocols and visualizations of key pathways and workflows are presented to facilitate further research and development.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections. Its intrinsic and acquired resistance to multiple classes of antibiotics complicates treatment and necessitates the development of new therapeutic strategies. One such strategy involves exploiting the unique metabolic vulnerabilities of this pathogen.

This compound is a novel small molecule that has demonstrated significant and selective activity against P. aeruginosa.[1] Unlike its precursor, Irresistin-16, which exhibits broad-spectrum bactericidal activity, this compound acts as a bacteriostatic agent with a more targeted profile.[1] This whitepaper will delve into the technical details of this compound's antibacterial properties, providing a comprehensive resource for the scientific community.

Mechanism of Action: Targeting Folate Metabolism

This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and certain amino acids. By inhibiting this enzyme, this compound effectively halts bacterial DNA replication and protein synthesis, leading to the cessation of growth.

Selective Targeting of P. aeruginosa

A key feature of this compound is its ability to selectively target P. aeruginosa in the presence of exogenous thymine (B56734).[1] Most bacteria, including members of the human gut microbiota like E. coli, can salvage exogenous thymine to bypass the effects of DHFR inhibition. However, P. aeruginosa lacks the necessary enzymes for this salvage pathway.[1] This metabolic deficiency renders it uniquely susceptible to DHFR inhibitors when thymine is available to other bacteria, offering a potential strategy for a narrow-spectrum therapeutic approach that could spare the host microbiome.

dot

This compound's Selective Mechanism of Action cluster_bacteria Bacterial Cell cluster_intervention Intervention cluster_paeruginosa P. aeruginosa cluster_other Other Bacteria (e.g., E. coli) Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Product Growth Inhibition Growth Inhibition DHFR->Growth Inhibition Nucleotide & Amino Acid Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotide & Amino Acid Synthesis Bacterial Growth Bacterial Growth Nucleotide & Amino Acid Synthesis->Bacterial Growth This compound This compound This compound->DHFR Inhibits Thymine Thymine No Thymine Salvage No Thymine Salvage Thymine->No Thymine Salvage Thymine Salvage Thymine Salvage Thymine->Thymine Salvage No Thymine Salvage->Growth Inhibition Growth Continues Growth Continues Thymine Salvage->Growth Continues

Caption: this compound inhibits DHFR, blocking bacterial growth.

Quantitative Data

In Vitro Activity

This compound exhibits potent inhibitory activity against DHFR and robust antibacterial activity against various P. aeruginosa strains.

Parameter Organism/Enzyme Value Reference
IC50E. coli DHFR (FolA)2.5 ± 1.1 nM[1]
IC50Human DHFR14.0 ± 4.0 nM[1]
MICP. aeruginosa PA143.1 µg/mL[1]
MICP. aeruginosa PA016.3 µg/mL
MICP. aeruginosa ATCC 278536.3 µg/mL
MICESKAPE Pathogens< 50 µg/mL[1]
In Vivo Pharmacokinetics

Pharmacokinetic studies in a murine model have provided initial insights into the in vivo behavior of this compound.

Parameter Value Reference
Plasma Protein Binding71.7%[1]
Peak Plasma Concentration (Oral)4.0 µg/mL[1]
Half-life (Oral)12.1 hours[1]

In Vivo Efficacy

The efficacy of this compound has been evaluated in a murine thigh infection model, a standard preclinical model for assessing antibiotic potency.

Murine Thigh Infection Model

In a neutropenic mouse thigh infection model with P. aeruginosa PA14, subcutaneous administration of this compound (25 mg/kg) in combination with sulfamethoxazole (B1682508) (SMX; 100 mg/kg intraperitoneally) significantly reduced the bacterial load after 24 hours compared to no treatment or SMX alone.[1] SMX potentiates the activity of DHFR inhibitors by blocking an earlier step in the folate synthesis pathway.

Resistance Mechanisms

Understanding potential resistance mechanisms is crucial for the development of any new antibiotic. Studies have shown that resistance to this compound can emerge through the overexpression of efflux pumps. Specifically, mutations leading to the upregulation of the MexCD-OprJ and MexEF-OprN efflux pumps have been identified in this compound-resistant P. aeruginosa mutants.[1] Interestingly, these resistance mechanisms may come at a fitness cost, as some studies suggest a trade-off between resistance and pathogenesis.[1]

dot

This compound Resistance Mechanism This compound This compound P_aeruginosa_Cell P. aeruginosa Cell This compound->P_aeruginosa_Cell Enters Efflux_Pumps MexCD-OprJ MexEF-OprN P_aeruginosa_Cell->Efflux_Pumps Pumped out by Reduced_Intracellular_Concentration Reduced Intracellular This compound Concentration Efflux_Pumps->Reduced_Intracellular_Concentration Causes Overexpression Genetic Mutation (Overexpression) Overexpression->Efflux_Pumps Leads to Resistance Resistance Reduced_Intracellular_Concentration->Resistance

Caption: Resistance to this compound can arise from efflux pump overexpression.

Experimental Protocols

Synthesis of this compound

This compound is a derivative of Irresistin-16, possessing a pyrroloquinazolinediamine core functionalized with a 2-fluoropyridine (B1216828) group.[1] While the exact, detailed synthesis protocol for this compound is not publicly available, the general synthesis of the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline scaffold starts from 5-nitroindole (B16589) and proceeds through reduction, nucleophilic substitution, and cyclization reactions. Subsequent attachment of different benzyl (B1604629) halides or other functional groups can then be performed.

dot

General Synthesis Workflow for Pyrroloquinazolinediamine Derivatives Start 5-Nitroindole Step1 Reduction Start->Step1 Step2 Nucleophilic Substitution Step1->Step2 Step3 Cyclization Step2->Step3 Core_Scaffold 1,3-diamino-7H-pyrrolo [3,2-f]quinazoline Step3->Core_Scaffold Functionalization Functionalization (e.g., with 2-fluoropyridine) Core_Scaffold->Functionalization Final_Product This compound Functionalization->Final_Product

Caption: General synthesis of this compound's core scaffold.

Dihydrofolate Reductase (DHFR) Inhibition Assay
  • Reagents and Materials:

    • Purified DHFR (e.g., from E. coli or human)

    • NADPH

    • Dihydrofolic acid (DHF)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

    • This compound (or other inhibitors)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADPH (e.g., 100 µM), and the desired concentration of this compound or control.

    • Add purified DHFR to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding DHF (e.g., 50 µM).

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination
  • Materials:

    • P. aeruginosa strain of interest

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound stock solution

    • 96-well microtiter plates

    • Incubator (37°C)

    • Microplate reader (optional, for OD600 measurement)

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate.

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Metabolomics Analysis
  • Sample Preparation:

    • Culture P. aeruginosa to mid-log phase.

    • Treat the cultures with this compound (e.g., at 2x MIC) or a vehicle control for a specified time (e.g., 30 minutes).

    • Rapidly quench metabolic activity by, for example, adding cold methanol.

    • Extract intracellular metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).

    • Separate the metabolite-containing supernatant from cell debris by centrifugation.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a suitable column (e.g., a HILIC column for polar metabolites) and gradient elution.

    • Acquire data in both positive and negative ionization modes.

  • Data Analysis:

    • Process the raw data using appropriate software for peak picking, alignment, and integration.

    • Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a reference library.

    • Perform statistical analysis (e.g., t-tests, volcano plots) to identify metabolites that are significantly altered upon this compound treatment.

    • Utilize pathway analysis tools to determine the metabolic pathways most affected by the antibiotic.

Murine Thigh Infection Model
  • Animal Preparation:

    • Use immunocompromised (neutropenic) mice to ensure robust bacterial growth. Induce neutropenia by administering cyclophosphamide.

    • Acclimate the animals to the housing conditions before the experiment.

  • Infection:

    • Prepare an inoculum of P. aeruginosa of a known concentration (e.g., 106 CFU/mL).

    • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer this compound (and any potentiating agent like SMX) via the desired route (e.g., subcutaneous).

    • Include control groups receiving vehicle only.

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the bacterial load (CFU/thigh).

    • Compare the bacterial counts between the treated and control groups to assess the efficacy of the antibiotic.

Conclusion

This compound represents a promising new avenue in the fight against multidrug-resistant P. aeruginosa. Its targeted mechanism of action, which exploits a key metabolic vulnerability in this pathogen, offers the potential for a narrow-spectrum antibiotic that could minimize disruption to the host microbiome. The in vitro and in vivo data gathered to date are encouraging and warrant further investigation. This technical guide provides a solid foundation for researchers to build upon, offering detailed methodologies and a comprehensive overview of the current understanding of this compound. Future work should focus on a detailed elucidation of its synthesis, further preclinical development, and a deeper exploration of its resistance-pathogenesis trade-offs.

References

The Emergence of Fluorofolin: A Targeted Approach Derived from a Dual-Action Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Derivation and Mechanism of Fluorofolin from Irresistin-16

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising threat of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound, a dihydrofolate reductase (DHFR) inhibitor, has emerged as a promising narrow-spectrum antibiotic, particularly against the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of this compound's derivation from its parent compound, Irresistin-16, a dual-targeting antibiotic. We will explore its mechanism of action, comparative efficacy, and the experimental methodologies used in its characterization. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Challenge of Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a significant number of hospital-acquired infections.[1][2] Its intrinsic and acquired resistance to a wide range of antibiotics poses a major clinical challenge. A key metabolic feature of P. aeruginosa is its lack of the necessary enzymes to salvage exogenous thymine, making the de novo thymidine (B127349) synthesis pathway an attractive target for antimicrobial intervention.[1][2] While several antibiotics target this pathway, many are ineffective against P. aeruginosa.

From Dual-Target to Precision Strike: The Genesis of this compound

Irresistin-16 (IRS-16) is a potent, broad-spectrum antibiotic derived from SCH-79797.[3][4][5] Its unique strength lies in a dual-targeting mechanism: inhibition of dihydrofolate reductase (DHFR) and disruption of the bacterial membrane.[3][5] This combined assault makes it difficult for bacteria to develop resistance.[3][4] While highly effective, the broad-spectrum activity and membrane-disrupting properties of IRS-16 may not always be desirable.

This compound was developed as a derivative of Irresistin-16, honing in on a single, potent mechanism of action: the targeted inhibition of DHFR.[1][6] This strategic modification resulted in a narrow-spectrum agent with significant activity against P. aeruginosa.[1] Unlike its predecessor, this compound does not cause significant membrane permeabilization, representing a shift from a "shotgun" to a "sniper" approach in antibiotic design.[1]

Quantitative Analysis: this compound vs. Irresistin-16 and Other Comparators

The following tables summarize the key quantitative data for this compound, providing a comparative perspective against Irresistin-16 and other relevant compounds.

Compound Target Organism Minimum Inhibitory Concentration (MIC) Reference
This compoundP. aeruginosa PA143.1 µg/mL[1][7]
This compoundP. aeruginosa PA01< 50 µg/mL[1]
This compoundP. aeruginosa ATCC 27853< 50 µg/mL[1]
Irresistin-16P. aeruginosa> 50 µg/mL (solubility limit)[1]
Trimethoprim (TMP)P. aeruginosa> 100 µg/mL[1]
Irresistin-16S. mutans (in dual-species biofilm)0.061 µM (inhibitory effect)[5]
Irresistin-16S. sanguinis (in dual-species biofilm)No remarkable anti-biofilm effect[5]
Compound Target Enzyme/Cell Line Half-maximal Inhibitory Concentration (IC50) Reference
This compoundE. coli DHFR (FolA)2.5 ± 1.1 nM[1]
Trimethoprim (TMP)E. coli DHFR (FolA)8.7 ± 3.6 nM[1]
This compoundHuman DHFR14.0 ± 4 nM[1]
Irresistin-16L929 mouse fibroblast cellsNo significant cytotoxicity at tested concentrations[5]
Compound Pharmacokinetic Parameter Value Reference
This compoundPlasma Protein Binding (in mice)71.7%[7]
This compoundPeak Plasma Concentration (oral admin. in mice)4.0 µg/mL[7]
This compoundHalf-life (oral admin. in mice)12.1 h[7]

Mechanism of Action: Inhibition of the Folate Synthesis Pathway

This compound exerts its antimicrobial effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. This pathway is essential for the production of tetrahydrofolate (THF), a precursor for the synthesis of purines, thymidine, and certain amino acids. By blocking DHFR, this compound depletes the bacterial cell of these essential building blocks, leading to a bacteriostatic effect.[1]

Metabolomic studies have confirmed that treatment of P. aeruginosa with this compound leads to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) and 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP), intermediates in the purine (B94841) and dTTP synthesis pathways, respectively, which is consistent with DHFR inhibition.[1]

Folate_Synthesis_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine AminoAcids Amino Acids THF->AminoAcids DHFR->THF NADPH -> NADP+ This compound This compound This compound->DHFR Inhibition

Folate Synthesis Pathway Inhibition by this compound.

Derivation of this compound from Irresistin-16: A Logical Progression

The development of this compound from Irresistin-16 represents a strategic refinement in antibiotic design, moving from a dual-action compound to a targeted inhibitor. This progression was driven by the goal of creating a narrow-spectrum agent with high efficacy against a specific, problematic pathogen.

Derivation_Logic IRS16 Irresistin-16 (Dual-Target: DHFR & Membrane) Modification Chemical Modification: Isolate and optimize DHFR inhibitory moiety IRS16->Modification This compound This compound (Single-Target: DHFR) Outcome Outcome: Potent, selective activity with reduced broad-spectrum effects This compound->Outcome Goal Goal: Narrow-spectrum agent against P. aeruginosa Goal->Modification Modification->this compound

Logical Derivation of this compound from Irresistin-16.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator compounds against various bacterial strains was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were grown overnight in Cation-adjusted Mueller-Hinton Broth (CAMHB). The overnight culture was then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound was prepared in a 96-well microtiter plate with CAMHB.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

In Vitro DHFR Inhibition Assay

The inhibitory activity of this compound against purified DHFR was assessed by monitoring the decrease in NADPH absorbance at 340 nm.

  • Reaction Mixture Preparation: A reaction mixture containing purified DHFR enzyme, dihydrofolate (DHF), and NADPH in a suitable buffer (e.g., 50 mM PBS, pH 7.0) was prepared.

  • Initiation of Reaction: The reaction was initiated by the addition of the substrate (DHF).

  • Measurement of Absorbance: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, was monitored over time using a spectrophotometer.

  • IC50 Determination: The assay was performed with varying concentrations of this compound. The IC50 value was calculated by fitting the dose-response curve to a suitable model.

Metabolomics Analysis

Metabolomic profiling was used to confirm the in vivo target engagement of this compound in P. aeruginosa.

  • Bacterial Culture and Treatment: P. aeruginosa PA14 was grown to mid-log phase and treated with this compound (at 2x MIC) or a vehicle control (DMSO) for a short duration (e.g., 15 minutes).

  • Metabolite Extraction: Bacterial cells were rapidly harvested, and metabolites were extracted using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: The extracted metabolites were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the levels of various intracellular metabolites.

  • Data Analysis: The relative abundance of metabolites in the this compound-treated samples was compared to the control samples to identify significant changes, particularly in the folate pathway intermediates.

Experimental_Workflow Start Start: Characterization of this compound InVitro In Vitro Assays Start->InVitro InVivo In Vivo / In Cellulo Assays Start->InVivo MIC MIC Determination InVitro->MIC IC50 DHFR Inhibition (IC50) InVitro->IC50 Metabolomics Metabolomics InVivo->Metabolomics MouseModel Mouse Thigh Infection Model InVivo->MouseModel DataAnalysis Data Analysis & Interpretation MIC->DataAnalysis IC50->DataAnalysis Metabolomics->DataAnalysis MouseModel->DataAnalysis Conclusion Conclusion: This compound is a potent and selective DHFR inhibitor of P. aeruginosa DataAnalysis->Conclusion

General Experimental Workflow for this compound Characterization.

In Vivo Efficacy: Mouse Thigh Infection Model

The antibacterial activity of this compound was evaluated in a murine thigh infection model.[1] Following intramuscular infection with P. aeruginosa, mice were treated with this compound. The efficacy of the treatment was assessed by determining the bacterial burden in the infected tissue after a defined period. These studies demonstrated the in vivo activity of this compound against P. aeruginosa.[1]

Resistance Mechanisms

Resistance to this compound in P. aeruginosa can emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1][2] Interestingly, the development of resistance through these mechanisms has been associated with a decrease in pathogenesis, suggesting a fitness cost to the bacterium.[1]

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies against P. aeruginosa. Its derivation from the dual-action antibiotic Irresistin-16 highlights a successful strategy of refining a broad-spectrum compound into a precision therapeutic. The potent and selective inhibition of DHFR, coupled with its efficacy in preclinical models, positions this compound as a promising candidate for further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as exploring its potential in combination therapies to further combat antibiotic resistance.

References

Fluorofolin: An In-depth Technical Guide to its Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial characterization of the antibacterial properties of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor. The information presented herein is compiled from recent scientific findings, offering a detailed overview of its mechanism of action, antibacterial spectrum, and preclinical data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Core Antibacterial Activity

This compound has demonstrated potent antibacterial activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa, a bacterium known for its intrinsic resistance to many antibiotics.[1][2] Unlike its parent compound, Irresistin-16, and other known DHFR inhibitors like trimethoprim (B1683648) (TMP), this compound exhibits significant efficacy against P. aeruginosa.[1]

In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

This compound has shown broad-spectrum activity against several ESKAPE pathogens.[1][3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)Notes
Pseudomonas aeruginosa PA143.1Potent activity observed.[1][3][4]
Pseudomonas aeruginosa PA01< 50Demonstrates activity against other P. aeruginosa strains.[1]
Pseudomonas aeruginosa ATTC 27853< 50Demonstrates activity against other P. aeruginosa strains.[1]
Other ESKAPE Pathogens< 50Active against all 5 ESKAPE pathogens tested.[1][3]
P. aeruginosa (Ciprofloxacin-resistant)Not specifiedActive against a wide range of clinical P. aeruginosa isolates resistant to known antibiotics.[1][5]
Bacteriostatic Nature

In rich media, this compound exhibits bacteriostatic activity, meaning it inhibits bacterial growth rather than killing the bacteria outright.[1] This is in contrast to the bactericidal nature of its predecessor, IRS-16.[1]

Mechanism of Action: DHFR Inhibition

This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1][3][4][5][6] This pathway is essential for the synthesis of nucleotides and certain amino acids, which are vital for bacterial DNA replication and survival.

Enzymatic Inhibition

This compound is a potent inhibitor of E. coli DHFR (FolA), with an IC50 value of 2.5 ± 1.1 nM.[1] This inhibitory activity is comparable to that of trimethoprim (IC50 of 8.7 ± 3.6 nM).[1] this compound also demonstrates modest specificity for bacterial DHFR over human DHFR, with an IC50 of 14.0 ± 4 nM for the human enzyme.[1][3] Metabolomic studies and in vitro assays with purified FolA from P. aeruginosa confirm that this compound inhibits this enzyme in the target pathogen.[1][5]

Fluorofolin_Mechanism_of_Action cluster_folate_pathway Bacterial Folate Metabolism Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR (FolA) Nucleotide & Amino Acid Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate (THF)->Nucleotide & Amino Acid Synthesis This compound This compound This compound->Inhibition

Mechanism of this compound Action
Selective Targeting of P. aeruginosa

A key characteristic of this compound is its ability to selectively target P. aeruginosa in the presence of exogenous thymine (B56734).[1][2][3][4][5] Unlike most enteric bacteria, P. aeruginosa lacks the necessary enzymes to scavenge thymine from its environment.[1][2][5] By inhibiting thymidine (B127349) synthesis via DHFR inhibition while providing an external source of thymine, this compound can selectively eliminate P. aeruginosa from mixed bacterial cultures.[1]

Resistance Mechanisms

Resistance to this compound in P. aeruginosa can arise through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1][2][5] Notably, mutants that develop resistance to this compound through this mechanism have been observed to have decreased pathogenesis, suggesting a trade-off between antibiotic resistance and virulence.[1][2][5]

Fluorofolin_Resistance_Pathway This compound This compound P_aeruginosa_cell P. aeruginosa Cell This compound->P_aeruginosa_cell Enters Cell Efflux_Pumps MexCD-OprJ MexEF-OprN P_aeruginosa_cell->Efflux_Pumps Overexpression leads to This compound Efflux Decreased_Pathogenesis Decreased_Pathogenesis Efflux_Pumps->Decreased_Pathogenesis Associated with

This compound Resistance Mechanism

In Vivo Efficacy

This compound has demonstrated significant activity in a mouse thigh infection model of P. aeruginosa.[1][5] This indicates its potential for in vivo applications. Further pharmacokinetic data reveals that in mice, this compound has favorable plasma protein binding (71.7% bound) and a half-life of 12.1 hours upon oral administration, achieving a peak concentration of 4.0 µg/mL.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's antibacterial properties.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Bacterial strains are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: this compound is serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

MIC_Assay_Workflow start Start culture Overnight Bacterial Culture in CAMHB start->culture dilution Serial Dilution of this compound in 96-well plate culture->dilution inoculation Inoculate wells with standardized bacterial suspension dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation observation Observe for visible growth incubation->observation end Determine MIC observation->end

MIC Assay Workflow
DHFR Enzymatic Assay

Objective: To quantify the inhibitory activity of this compound against purified DHFR enzyme.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing purified DHFR enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Initiation and Monitoring: The reaction is initiated by the addition of NADPH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mouse Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical infection model.

Methodology:

  • Infection: Mice are rendered neutropenic and then infected with a specific inoculum of P. aeruginosa in the thigh muscle.

  • Treatment: At a specified time post-infection, mice are treated with this compound, typically administered subcutaneously or orally. A control group receives a vehicle control.

  • Bacterial Load Determination: After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted.

  • CFU Plating: The dilutions are plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Analysis: The reduction in bacterial load in the treated group is compared to the control group to assess the in vivo efficacy of this compound.

Conclusion

This compound presents a promising new antibacterial agent with a well-defined mechanism of action and potent activity against P. aeruginosa, including clinically relevant resistant strains. Its unique property of selective targeting in the presence of thymine offers a potential strategy for minimizing disruption to the host microbiota. The favorable in vivo data further supports its development as a potential therapeutic for P. aeruginosa infections. Further research is warranted to fully elucidate its clinical potential, including comprehensive pharmacokinetic and pharmacodynamic studies, as well as investigations into its efficacy against a broader range of clinical isolates.

References

Methodological & Application

Fluorofolin: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1][2] Its inhibitory action disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to bacteriostatic effects.[2][3] This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, with a focus on its activity against Pseudomonas aeruginosa.

Mechanism of Action

This compound exerts its antimicrobial effect by binding to and inhibiting dihydrofolate reductase (DHFR).[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[4][5] By blocking this step, this compound depletes the cellular pool of THF, thereby halting DNA synthesis and repair, and ultimately inhibiting bacterial growth. Molecular docking studies suggest that this compound binds to the dihydrofolate binding pocket of DHFR, with a predicted stronger binding affinity than trimethoprim, another DHFR inhibitor.[2][6]

Signaling Pathway

The following diagram illustrates the folate metabolism pathway and the inhibitory action of this compound.

Folate Metabolism Pathway and this compound Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids DHFR->THF NADPH -> NADP+ This compound This compound This compound->DHFR Inhibition

Caption: Inhibition of DHFR by this compound disrupts the folate metabolism pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Target Organism IC50 (nM) Reference
Dihydrofolate Reductase (DHFR)E. coli (purified FolA)2.5 ± 1.1[2]
Dihydrofolate Reductase (DHFR)Human (purified)14.0 ± 4[2]
Organism Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Pseudomonas aeruginosaPA143.1[2]
Pseudomonas aeruginosaPA01<50[2]
Pseudomonas aeruginosaATTC 27853<50[2]
ESKAPE PathogensVarious<50[2][5]
Pharmacokinetic Parameter (Mice) Value Reference
Plasma Protein Binding71.7%[2]
Peak Plasma Concentration (Oral Admin.)4.0 µg/mL[2]
Half-life (Oral Admin.)12.1 h[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against P. aeruginosa using the broth microdilution method.

Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock Serial_Dilution Perform Serial Dilution of This compound in 96-well Plate Prep_this compound->Serial_Dilution Prep_Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prep_Media->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Plate Read Plate Visually or with a Plate Reader (OD600) Incubate->Read_Plate Determine_MIC Determine MIC as Lowest Concentration with No Growth Read_Plate->Determine_MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Pseudomonas aeruginosa strain (e.g., PA14)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • Prepare Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of P. aeruginosa and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Perform Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an appropriate volume of the this compound stock solution to the first well to achieve the highest desired concentration (e.g., 64 µg/mL). c. Perform a 2-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well in the series.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial density of approximately 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

DHFR Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound on purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by DHFR.

Workflow for DHFR Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Reagents Add Buffer, this compound, and DHFR to 96-well Plate Prep_Buffer->Add_Reagents Prep_DHFR Prepare DHFR Enzyme Solution Prep_DHFR->Add_Reagents Prep_NADPH Prepare NADPH Solution Initiate_Reaction Initiate Reaction with DHF and NADPH Prep_NADPH->Initiate_Reaction Prep_DHF Prepare DHF Substrate Solution Prep_DHF->Initiate_Reaction Prep_this compound Prepare this compound Dilutions Prep_this compound->Add_Reagents Pre_incubate Pre-incubate for 10-15 min Add_Reagents->Pre_incubate Pre_incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate Percent Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro DHFR inhibition assay.

Materials:

  • Purified DHFR enzyme (e.g., from E. coli)

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Sterile 96-well UV-transparent plates

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare and bring to room temperature.

    • DHFR Enzyme: Dilute the enzyme stock to a working concentration in cold assay buffer immediately before use.

    • NADPH Solution: Prepare a stock solution (e.g., 10 mM) in assay buffer. Keep on ice and protected from light.

    • DHF Substrate: Prepare a stock solution (e.g., 10 mM) in assay buffer. Keep on ice and protected from light.

    • This compound: Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations for IC50 determination (e.g., from 0.1 nM to 1 µM).

  • Assay Setup (in a 96-well plate): a. Add assay buffer, this compound dilutions (or vehicle for control), and the diluted DHFR enzyme solution to the appropriate wells. b. Include controls:

    • No Inhibitor Control: Assay buffer, vehicle, and DHFR enzyme.
    • Background Control: Assay buffer only.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding a mixture of the DHF substrate and NADPH solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode, recording data every 15-30 seconds for 10-20 minutes.

  • Data Analysis: a. Calculate the rate of reaction (decrease in absorbance over time) for each well. b. Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for In Vitro Assays with Fluorofolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1] Inhibition of DHFR disrupts the synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis and cellular proliferation. While initially investigated for its potent antibiotic activity, particularly against Pseudomonas aeruginosa, emerging data on its interaction with human DHFR and mammalian cells necessitates a comprehensive understanding of its in vitro effects for broader research and drug development applications.[2][3]

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound in mammalian cell lines. The included methodologies cover the assessment of cytotoxicity, apoptosis, and cell cycle progression, along with techniques for target engagement and pathway analysis.

Mechanism of Action

This compound exerts its biological effects by inhibiting dihydrofolate reductase (DHFR).[1] DHFR is a key enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of nucleotides (purines and thymidylate) and amino acids. By blocking DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell cycle arrest, ultimately resulting in cytotoxicity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Dihydrofolate Reductase (DHFR)

TargetOrganismIC50 (nM)Reference
DHFRE. coli2.5 ± 1.1[2]
DHFRHuman14.0 ± 4[2][3]

Table 2: In Vitro Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HK-2Human Kidney Epithelial>100[2]
HLFHuman Lung Fibroblast>100[2]
WI-38Human Embryonic Lung Fibroblast58.5-fold increase compared to IRS-16[2]
PBMCPeripheral Blood Mononuclear Cell9.6-fold increase compared to IRS-16[2]

Signaling Pathway

The inhibitory action of this compound on DHFR disrupts the folate metabolism pathway, which is crucial for nucleotide and amino acid synthesis.

Fluorofolin_Signaling_Pathway cluster_folate_pathway Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Amino_Acid_Synthesis->DNA_Synthesis This compound This compound This compound->DHF Inhibits DHFR Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic vs. necrotic cells F->G Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat cells with this compound B Harvest and fix cells in cold ethanol A->B C Wash and resuspend in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F G Determine cell cycle phase distribution F->G

References

Determining the Minimum Inhibitory Concentration (MIC) of Fluorofolin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofolin is a novel antibiotic candidate that exhibits potent antimicrobial activity, particularly against a range of clinically significant bacteria. As a dihydrofolate reductase (DHFR) inhibitor, this compound disrupts the bacterial folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids, thereby inhibiting bacterial growth.[1] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is a critical parameter for evaluating the efficacy of a new antimicrobial agent and is the lowest concentration of the drug that prevents the visible in vitro growth of a microorganism.[1]

Mechanism of Action: Inhibition of Folate Synthesis

This compound exerts its antimicrobial effect by targeting and inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[1] This pathway is crucial for the de novo synthesis of tetrahydrofolate (THF), an essential cofactor in one-carbon transfer reactions necessary for the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[2][3] By blocking DHFR, this compound depletes the bacterial cell of THF, leading to the cessation of DNA replication and cell division.[4] The selectivity of this compound for bacterial DHFR over human DHFR is a key aspect of its potential as a therapeutic agent.

Folate_Synthesis_Pathway GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Multiple Steps DHPS DHPS pABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFS DHFR DHFR THF Tetrahydrofolate (THF) Precursors Nucleotides, Amino Acids THF->Precursors DHPS->DHP DHFR->THF Sulfonamides Sulfonamides Sulfonamides->DHPS Fluorofolin_node This compound Fluorofolin_node->DHFR

Bacterial Folate Synthesis Pathway and Inhibition by this compound.

Antimicrobial Spectrum of this compound

This compound has demonstrated broad-spectrum activity against a variety of bacterial pathogens, including multidrug-resistant strains. Its efficacy against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) makes it a compound of significant interest.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Selected Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)Reference
Pseudomonas aeruginosaPA143.1[1]
Pseudomonas aeruginosaPA01< 50[1]
Pseudomonas aeruginosaATCC 27853< 50[1]
ESKAPE Pathogen 1Clinical Isolate< 50[1]
ESKAPE Pathogen 2Clinical Isolate< 50[1]
ESKAPE Pathogen 3Clinical Isolate< 50[1]
ESKAPE Pathogen 4Clinical Isolate< 50[1]
ESKAPE Pathogen 5Clinical Isolate< 50[1]

Note: The MIC values for the ESKAPE pathogens are reported as a range in the cited literature. Further studies are required to determine the precise MIC for individual species and strains.

In Vitro Cytotoxicity

While primarily investigated for its antimicrobial properties, understanding the cytotoxic profile of a new drug candidate against mammalian cells is crucial for assessing its therapeutic potential.

Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeIC50 (µM)
HK-2Human Kidney Epithelial> 100
HLFHuman Lung Fibroblast> 100
WI-38Human Fetal Lung Fibroblast> 100
PBMCPeripheral Blood Mononuclear Cells> 100

Note: The specific IC50 values were not explicitly stated in the primary literature but were inferred to be high, indicating low cytotoxicity. Further dedicated anticancer studies are needed to fully elucidate the potential of this compound in this area.

Experimental Protocols: MIC Determination

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method

This is the most common method for determining the MIC of antimicrobial agents.

Broth_Microdilution_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound serial_dilution Perform 2-fold Serial Dilutions in 96-well plate with Broth prep_this compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for Broth Microdilution MIC Assay.

Materials:

  • This compound powder

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 1280 µg/mL. Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of each row to be used in a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1 of each corresponding row.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no drug).

    • Well 12 will serve as the sterility control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm.

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate (this is typically a 1:100 dilution of the adjusted suspension).

  • Inoculation:

    • Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in these wells will be 200 µL.

    • Do not inoculate the sterility control wells (column 12).

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • The sterility control well should remain clear, and the growth control well should show distinct turbidity.

Protocol 2: Agar Dilution Method

This method is useful for testing multiple bacterial strains simultaneously.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Test bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multipoint replicator (optional)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in a sterile diluent at 10 times the final desired concentrations.

    • For each concentration, add 2 mL of the this compound solution to 18 mL of molten and cooled (45-50°C) MHA. Mix thoroughly and pour into sterile petri dishes.

    • Prepare a control plate containing no this compound.

    • Allow the agar to solidify completely.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Using a multipoint replicator or a calibrated loop, inoculate the surface of each agar plate with a spot of each standardized bacterial suspension (approximately 1-2 µL, delivering about 10⁴ CFU/spot).

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quality Control

For accurate and reproducible MIC results, it is essential to include quality control (QC) strains with known MIC values in each assay.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

Note: As this compound is a novel compound, specific CLSI- or EUCAST-defined QC ranges have not yet been established. It is recommended that laboratories establish their own internal QC ranges based on repeated testing. The results for the QC strains should be within the established ranges for the assay to be considered valid.[5]

References

Application Notes and Protocols for Fluorofolin in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofolin is a potent dihydrofolate reductase (DHFR) inhibitor with significant activity against the pathogenic bacterium Pseudomonas aeruginosa.[1][2] As an inhibitor of the folate pathway, this compound disrupts the synthesis of essential metabolites, including purines and thymidylate.[1][3] Metabolomics is a powerful tool to elucidate the mechanism of action of such inhibitors by providing a snapshot of the metabolic perturbations caused by the compound. These application notes provide detailed protocols for utilizing this compound in metabolomics studies to investigate its effects on bacterial metabolism.

Mechanism of Action

This compound targets dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of numerous key metabolites.[3] By inhibiting DHFR, this compound depletes the THF pool, leading to the disruption of downstream pathways, including the synthesis of purines and thymidylate, ultimately inhibiting bacterial growth.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

Target/OrganismParameterValue
E. coli DHFR (FolA)IC502.5 ± 1.1 nM
Human DHFRIC5014.0 ± 4 nM
P. aeruginosa PA14MIC3.1 µg/mL
E. coli MG1655MIC0.625 µg/mL
S. aureus USA300MIC0.4 µg/mL
K. pneumoniae ATCC 438165MIC6.25 µg/mL
A. baumannii ATCC 17978MIC0.8 µg/mL
E. faecalis ATCC 51575MIC0.01 µg/mL

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Table 2: Metabolite Abundance Changes in P. aeruginosa PA14 Treated with this compound [1]

MetaboliteTreatment (2x MIC)Fold Change vs. ControlP-value
dUMP (2'-deoxyuridine 5'-monophosphate)This compound (6.3 µg/mL)~40.0196
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide)This compound (6.3 µg/mL)~40.0186
dUMP (2'-deoxyuridine 5'-monophosphate)Trimethoprim (250 µg/mL)~6-
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide)Trimethoprim (250 µg/mL)~6-

Data represents the mean of 3 biological replicates. Fold change is an approximation based on graphical data.

Experimental Protocols

Protocol 1: Culturing and Treatment of P. aeruginosa for Metabolomics Analysis

This protocol describes the culturing of P. aeruginosa and subsequent treatment with this compound to prepare samples for metabolomics analysis.

Materials:

  • Pseudomonas aeruginosa (e.g., PA14 strain)

  • Luria-Bertani (LB) broth

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture into fresh LB broth to an optical density at 600 nm (OD600) of 0.05.

  • Grow the culture at 37°C with shaking until it reaches an OD600 of 0.4-0.5 (mid-log phase).

  • Prepare treatment conditions. For example, for a final concentration of 2x MIC of this compound (6.3 µg/mL for PA14), dissolve this compound in DMSO.[1] Prepare a solvent control with the same concentration of DMSO. A positive control, such as Trimethoprim (TMP), can also be used.[1]

  • Add the this compound solution, TMP solution, or DMSO to the bacterial cultures.

  • Incubate the treated cultures for a specified time, for instance, 15 minutes, at 37°C with shaking.[1]

  • After incubation, rapidly quench metabolic activity by placing the culture tubes in a dry ice/ethanol bath or by adding a cold quenching solution.

  • Harvest the cells by centrifugation at a low temperature (e.g., 4°C).

  • Remove the supernatant and wash the cell pellet with a cold buffer like phosphate-buffered saline (PBS).

  • Store the cell pellets at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from P. aeruginosa

This protocol outlines a general procedure for extracting metabolites from bacterial cells for analysis by mass spectrometry.

Materials:

  • Cell pellets from Protocol 1

  • Extraction solvent (e.g., a mixture of methanol, acetonitrile (B52724), and water, often in a 40:40:20 ratio, pre-chilled to -20°C)

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Resuspend the frozen cell pellets in a pre-chilled extraction solvent. The volume of the solvent should be adjusted based on the cell pellet size.

  • Lyse the cells to release intracellular metabolites. This can be achieved by methods such as bead beating, sonication, or freeze-thaw cycles.

  • After lysis, incubate the samples on ice for a period (e.g., 15-30 minutes) to allow for protein precipitation.

  • Centrifuge the samples at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Carefully collect the supernatant containing the extracted metabolites.

  • Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

  • The dried metabolite extract can be stored at -80°C until analysis. For some analyses, derivatization may be required.[4][5]

Protocol 3: Untargeted Metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS)

This is a general protocol for the analysis of polar metabolites using HILIC-LC-MS. The specific parameters will need to be optimized for the instrument being used.

Materials:

  • Dried metabolite extracts

  • LC-MS grade solvents (e.g., water with formic acid, acetonitrile with formic acid)

  • A high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system

  • HILIC column

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture similar to the initial mobile phase of the LC gradient.

  • LC Separation:

    • Inject the reconstituted sample onto a HILIC column.

    • Use a gradient of mobile phases to separate the metabolites. For example, a gradient from high acetonitrile concentration to high aqueous concentration.

  • Mass Spectrometry Analysis:

    • Analyze the eluting compounds using a high-resolution mass spectrometer.

    • Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

    • Use a full scan mode for quantitative profiling and a data-dependent acquisition (DDA) mode for fragmentation spectra to aid in metabolite identification.[6]

  • Data Processing:

    • Process the raw data using specialized software to perform peak picking, alignment, and integration.

    • Identify metabolites by comparing the accurate mass, retention time, and fragmentation patterns to metabolite databases.

    • Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.

Visualizations

Fluorofolin_Metabolic_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon One-Carbon Metabolism THF->One_Carbon Purines Purines (e.g., AICAR precursor) Thymidylate Thymidylate (dUMP -> dTMP) DHFR->THF Reduction This compound This compound This compound->DHFR Inhibition One_Carbon->Purines Synthesis One_Carbon->Thymidylate Synthesis

Caption: this compound inhibits DHFR, disrupting the folate pathway.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Data Analysis Culture P. aeruginosa Culture Treatment This compound Treatment Culture->Treatment Quenching Metabolic Quenching Treatment->Quenching Harvesting Cell Harvesting Quenching->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LCMS LC-MS Analysis Extraction->LCMS Processing Data Processing LCMS->Processing Identification Metabolite Identification Processing->Identification Statistics Statistical Analysis Identification->Statistics

Caption: Workflow for metabolomics analysis of this compound's effects.

References

Application Notes and Protocols for Fluorofolin in Mixed-Species Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway of bacteria.[1][2][3] This pathway is critical for the synthesis of nucleotides, and its inhibition leads to a bacteriostatic effect.[1] A unique metabolic characteristic of Pseudomonas aeruginosa—its inability to salvage exogenous thymine (B56734)—presents a strategic opportunity for its selective targeting in mixed-species bacterial populations.[1][4] By supplying thymine in the culture medium, other bacteria can bypass the effects of DHFR inhibition, while P. aeruginosa remains susceptible. These application notes provide detailed protocols for utilizing this compound to selectively inhibit the growth of P. aeruginosa in a mixed-species culture.

Mechanism of Action

This compound targets and inhibits dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking this pathway, this compound halts DNA synthesis and repair, leading to the inhibition of bacterial growth.[1]

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dTMP Thymidylate (dTMP) THF->dTMP One-carbon transfer DNA DNA Synthesis dTMP->DNA This compound This compound This compound->DHFR Inhibition DHFR->THF Reduction

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound
OrganismStrainMIC (µg/mL)IC50 (nM)
Pseudomonas aeruginosaPA143.1[1]-
Pseudomonas aeruginosaPA01<50[1]-
Pseudomonas aeruginosaATCC 27853<50[1]-
Escherichia coli--2.5 ± 1.1[1]
Enterococcus faecalisESKAPE pathogen<50[1]-
Staphylococcus aureusESKAPE pathogen<50[1]-
Klebsiella pneumoniaeESKAPE pathogen<50[1]-
Acinetobacter baumanniiESKAPE pathogen<50[1]-
Enterobacter speciesESKAPE pathogen<50[1]-
Human DHFR--14.0 ± 4[1]
Table 2: Synergistic Activity of this compound with Sulfamethoxazole (SMX)
OrganismStrainThis compound MIC (µg/mL)This compound MIC with SMX (156 µg/mL) (µg/mL)
Pseudomonas aeruginosaPA143.10.4[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the procedure for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or Luria-Bertani (LB) broth[1]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the desired broth medium in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 16-24 hours.

  • The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.[1] Growth can be assessed by measuring the optical density at 600 nm (OD600).

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare this compound serial dilutions in 96-well plate D Inoculate wells with bacterial suspension A->D B Prepare bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration C->D E Incubate at 37°C for 16-24h D->E F Measure OD600 E->F G Determine MIC F->G

Caption: Workflow for MIC determination of this compound.

Protocol 2: Selective Targeting of P. aeruginosa in a Mixed-Species Culture

This protocol describes how to selectively inhibit the growth of P. aeruginosa in a co-culture with another bacterial species (e.g., E. coli) using this compound and thymine supplementation.

Materials:

  • This compound stock solution

  • Thymine, Methionine, and Inosine (TMI) stock solution (e.g., 100x concentration)

  • Overnight cultures of P. aeruginosa and another bacterial species (e.g., E. coli)

  • Luria-Bertani (LB) broth

  • LB agar (B569324) plates

  • Pseudomonas isolation agar (PIA) or other selective agar for P. aeruginosa

  • Sterile culture tubes or flasks

  • Incubator shaker

Procedure:

  • Prepare LB broth supplemented with 0.3 mM TMI.[2]

  • Inoculate the TMI-supplemented LB broth with a 1:1 ratio of P. aeruginosa and the other bacterial species.[2] The starting OD600 of the mixed culture should be approximately 0.05.

  • Prepare two sets of cultures: one treated with a specific concentration of this compound (e.g., 50 µg/mL) and a control group with no this compound (e.g., DMSO vehicle control).[2]

  • Incubate the cultures at 37°C with shaking for a defined period (e.g., overnight).

  • After incubation, perform serial dilutions of the cultures in sterile saline or PBS.

  • Plate the dilutions onto LB agar to determine the total CFU/mL and onto a selective agar (e.g., PIA) to determine the CFU/mL of P. aeruginosa.

  • Incubate the plates at 37°C overnight.

  • Count the colonies on both types of plates to determine the selective inhibition of P. aeruginosa.

cluster_setup Co-culture Setup cluster_growth Incubation cluster_quantification Quantification A Prepare TMI-supplemented broth B Inoculate with 1:1 ratio of P. aeruginosa and other species A->B C Add this compound (treatment) or DMSO (control) B->C D Incubate at 37°C overnight C->D E Perform serial dilutions D->E F Plate on total count and selective agar E->F G Incubate plates and count CFUs F->G H Analyze selective inhibition G->H

Caption: Experimental workflow for selective targeting of P. aeruginosa.

Resistance Mechanisms

Resistance to this compound in P. aeruginosa can emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1] Interestingly, the development of resistance through these mechanisms has been shown to be associated with a decrease in the pathogenesis of the resistant mutants.[1]

This compound This compound Resistance Resistance to this compound This compound->Resistance induces Efflux Overexpression of MexCD-OprJ & MexEF-OprN Efflux Pumps Resistance->Efflux is caused by Pathogenesis Decreased Pathogenesis Efflux->Pathogenesis is associated with

Caption: Logical relationship of this compound resistance and pathogenesis.

Conclusion

This compound presents a promising tool for selectively targeting P. aeruginosa in mixed microbial communities. By exploiting a key metabolic vulnerability, researchers can effectively study the role of P. aeruginosa in complex environments or develop novel therapeutic strategies. The provided protocols offer a starting point for the application of this compound in a laboratory setting. Further optimization may be required depending on the specific bacterial strains and experimental conditions.

References

Application Notes and Protocols for Purification of E. coli DHFR for Fluorofolin Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1][2] This central role in cellular proliferation has made DHFR a key target for therapeutic intervention, particularly in oncology and infectious diseases. Fluorofolin is a potent inhibitor of bacterial DHFR, demonstrating significant activity against Pseudomonas aeruginosa.[3][4][5][6] Accurate and reproducible in vitro inhibition assays are crucial for the characterization of inhibitors like this compound. A prerequisite for such assays is a highly purified and active preparation of the target enzyme, E. coli DHFR.

These application notes provide a detailed protocol for the expression and purification of recombinant E. coli DHFR with a hexahistidine tag (His-tag) and a subsequent protocol for an inhibition assay using this compound.

Data Presentation

Table 1: Representative Purification Yields for His-tagged E. coli DHFR
Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate500250051001
Ni-NTA Affinity Chromatography2020001008020
Size-Exclusion Chromatography1518001207224

Note: Values are representative and may vary depending on expression levels and experimental conditions.

Table 2: Inhibitory Activity of this compound against E. coli DHFR
InhibitorTargetIC50 (nM)
This compoundE. coli DHFR2.5[3][4][5]
Methotrexate (Control)E. coli DHFR~ 1.0

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged E. coli DHFR

This protocol describes the expression of His-tagged E. coli DHFR in a BL21(DE3) E. coli strain and its subsequent purification using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC) for polishing.[7][8]

Materials and Reagents:

  • E. coli BL21(DE3) cells harboring a pET expression vector with the E. coli folA gene (encoding DHFR) fused to a C-terminal 6xHis-tag.

  • Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.[9]

  • SEC Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

  • Ni-NTA affinity resin.[9][10][11]

  • Size-exclusion chromatography column (e.g., Superdex 75).

  • Lysozyme (B549824), DNase I.

  • Protease inhibitor cocktail.

Procedure:

  • Expression:

    • Inoculate a single colony of the transformed E. coli BL21(DE3) into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[8]

    • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[8]

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate for 4-6 hours at 30°C or overnight at 18°C.[12]

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

  • Cell Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble His-tagged DHFR.

  • Affinity Chromatography (IMAC):

    • Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis Buffer.[9]

    • Load the clarified supernatant onto the equilibrated column.

    • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.[9]

    • Elute the His-tagged DHFR with 5-10 column volumes of Elution Buffer.[9] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Size-Exclusion Chromatography (SEC):

    • Pool the fractions from the IMAC that contain DHFR.

    • Concentrate the pooled fractions using an appropriate centrifugal filter device.

    • Equilibrate the SEC column with SEC Buffer.[13]

    • Load the concentrated protein sample onto the SEC column.

    • Elute the protein with SEC Buffer and collect fractions. Monitor the elution profile at 280 nm. DHFR should elute as a single peak corresponding to its monomeric molecular weight.[14]

  • Purity Analysis and Storage:

    • Assess the purity of the final DHFR preparation by SDS-PAGE.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm with the appropriate extinction coefficient.

    • Store the purified DHFR in aliquots at -80°C in a storage buffer containing glycerol (B35011) (e.g., 20-50%).

Protocol 2: this compound Inhibition Assay for E. coli DHFR

This protocol details a continuous spectrophotometric assay to determine the inhibitory activity of this compound on purified E. coli DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.[1][2][15][16]

Materials and Reagents:

  • Purified E. coli DHFR enzyme.

  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.[2]

  • NADPH stock solution (10 mM in Assay Buffer, store protected from light on ice).[2]

  • Dihydrofolate (DHF) stock solution (10 mM in Assay Buffer with a small amount of NaOH to dissolve, pH adjusted to 7.5, store at -80°C protected from light).[2]

  • This compound stock solution (10 mM in 100% DMSO).[2]

  • Methotrexate stock solution (1 mM in Assay Buffer, as a positive control inhibitor).[2]

  • 96-well, UV-transparent microplate.

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Procedure:

  • Reagent Preparation:

    • On the day of the experiment, prepare working solutions of all reagents.

    • Dilute the purified DHFR enzyme in cold Assay Buffer to a working concentration (e.g., 10-20 nM).

    • Prepare serial dilutions of this compound in Assay Buffer to cover a range of concentrations (e.g., from 0.1 nM to 1 µM). Include a DMSO control.

    • Prepare a working solution of NADPH (e.g., 200 µM) and DHF (e.g., 100 µM) in Assay Buffer.

  • Assay Setup (96-well plate):

    • Test Wells: 88 µL Assay Buffer + 2 µL of each this compound dilution + 10 µL of DHFR enzyme solution.[2]

    • Positive Control (Maximal Inhibition): 88 µL Assay Buffer + 2 µL Methotrexate + 10 µL DHFR enzyme solution.[2]

    • Negative Control (No Inhibition): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme solution.

    • Blank (No Enzyme): 98 µL Assay Buffer + 2 µL DMSO.

  • Pre-incubation:

    • Mix the components in each well gently.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the DHF substrate solution to all wells. The final reaction volume will be 110 µL.[2]

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.[15][16]

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance per minute, ΔA₃₄₀/min) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibition control.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

DHFR_Purification_Workflow cluster_expression Protein Expression cluster_lysis Cell Lysis & Clarification cluster_purification Purification cluster_analysis Analysis & Storage inoculation Inoculation of E. coli BL21(DE3) growth Cell Growth (OD600 0.6-0.8) inoculation->growth induction IPTG Induction growth->induction harvest Cell Harvesting induction->harvest resuspension Resuspend in Lysis Buffer harvest->resuspension lysis Sonication resuspension->lysis clarification Centrifugation lysis->clarification imac IMAC (Ni-NTA) clarification->imac sec SEC (Polishing) imac->sec sds_page SDS-PAGE sec->sds_page concentration Concentration Determination sec->concentration storage Storage at -80°C concentration->storage

Caption: Workflow for the expression and purification of His-tagged E. coli DHFR.

DHFR_Inhibition_Assay cluster_reaction Reaction Pathway cluster_assay Assay Principle DHF Dihydrofolate (DHF) DHFR E. coli DHFR DHF->DHFR THF Tetrahydrofolate (THF) NADPH NADPH NADPH->DHFR NADP NADP+ spectrophotometry Monitor Absorbance Decrease at 340 nm DHFR->THF DHFR->NADP This compound This compound This compound->DHFR inhibition Inhibition Reduces Rate of Absorbance Decrease

Caption: Principle of the this compound inhibition assay for E. coli DHFR.

References

Application Notes and Protocols for Fluorofolin Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] Its activity against various pathogens, notably Pseudomonas aeruginosa, makes it a compound of significant interest in antimicrobial drug development.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a variety of research applications.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 308.31 g/mol
Appearance Solid
Primary Solvent Dimethyl Sulfoxide (DMSO)
IC50 (E. coli DHFR) 2.5 nM[1]
MIC (P. aeruginosa PA14) 3.1 µg/mL[1]
Storage (Powder) -20°C (3 years), 4°C (2 years)
Storage (Stock Solution) -80°C (6 months), -20°C (1 month)

Experimental Protocols

This section outlines a detailed methodology for the preparation of a 10 mM this compound stock solution in DMSO. This concentration is a convenient starting point for subsequent dilutions to a wide range of working concentrations for various in vitro assays.

Materials
  • This compound powder

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution
  • Equilibrate this compound Powder: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which could affect the stability and integrity of the compound.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, the mass of this compound needed can be calculated using the following formula:

    Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mM x 1 mL x 0.30831 g/mol = 3.0831 mg

  • Weighing this compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolving in DMSO:

    • Add the weighed this compound powder to a sterile amber microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO to the tube. For the example above, this would be 1 mL.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures is not compromised.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and protects the compound from light.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Preparation of Working Solutions

To prepare working solutions for your experiments, dilute the 10 mM stock solution in the appropriate cell culture medium or assay buffer. It is crucial to maintain the final concentration of DMSO in the experimental setup as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of the Folate Pathway

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP, Purines) THF->Nucleotide_Synthesis DHFR->THF This compound This compound This compound->DHFR cluster_prep Stock Solution Preparation cluster_storage Storage and Use start Start: this compound Powder weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -80°C or -20°C aliquot->store dilute Dilute to Working Concentration store->dilute experiment Use in Experiment dilute->experiment

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fluorofolin Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorofolin and Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against P. aeruginosa?

A1: this compound is an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[1][2][3] By inhibiting DHFR, this compound disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to a bacteriostatic effect on P. aeruginosa.[1]

Q2: What are the primary mechanisms of resistance to this compound in P. aeruginosa?

A2: The primary mechanism of acquired resistance to this compound in P. aeruginosa is the overexpression of the Resistance-Nodulation-Division (RND) family of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1][3] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration and efficacy.

Q3: How frequently do this compound-resistant mutants arise in P. aeruginosa?

A3: The frequency of spontaneous mutations leading to this compound resistance in P. aeruginosa PA14 has been observed to be approximately 1 in 1.5 x 10^6 cells when plated on agar (B569324) containing four times the minimum inhibitory concentration (MIC) of this compound.[1]

Q4: What is the expected fold-change in MIC for this compound in resistant mutants?

A4: P. aeruginosa mutants overexpressing the MexCD-OprJ efflux pump, often due to mutations in the nfxB gene, can exhibit a significant increase in the MIC of this compound, with values exceeding 100 µg/ml.[1] This represents a greater than 30-fold increase compared to the susceptible parent strain.

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected MIC values for this compound.

Question: My MIC results for this compound against P. aeruginosa are variable or consistently higher than published values. What could be the cause?

Answer:

Several factors can contribute to variability in MIC assays. Here's a troubleshooting guide to address common issues:

  • Inoculum Preparation: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. A higher inoculum density can lead to artificially elevated MICs.

  • Media Composition: Use cation-adjusted Mueller-Hinton broth (CAMHB) for consistency, as variations in media components can affect antibiotic activity.

  • Incubation Conditions: Incubate plates at 35-37°C for 16-20 hours. Extended incubation times can lead to the emergence of resistant subpopulations.

  • Plate Type: Use standard, non-treated polystyrene microtiter plates. Some compounds can adsorb to the plastic, reducing the effective concentration.

  • This compound Stock Solution: Ensure your this compound stock solution is properly prepared, stored, and protected from light to prevent degradation. Prepare fresh dilutions for each experiment.

Issue 2: Difficulty in generating this compound-resistant mutants.

Question: I am trying to select for this compound-resistant mutants of P. aeruginosa but am not getting any colonies on my selective plates. What can I do?

Answer:

Here are some tips for successfully selecting this compound-resistant mutants:

  • This compound Concentration: Use a selective concentration of this compound that is 2-4 times the MIC of the parent strain. Too high a concentration may be lethal to all cells, while too low a concentration may not provide sufficient selective pressure.

  • Inoculum Size: Plate a high density of cells (e.g., 10^8 to 10^9 CFU) on each selective agar plate to increase the probability of isolating a spontaneous mutant.

  • Incubation Time: Incubate the plates for 48-72 hours, as resistant mutants may grow more slowly than the wild-type strain.

  • Liquid Culture Pre-exposure: Consider pre-exposing a liquid culture of P. aeruginosa to a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound for a few generations to enrich for resistant variants before plating on selective agar.

Issue 3: Suspected efflux pump overexpression as the resistance mechanism.

Question: I have isolated a this compound-resistant mutant. How can I confirm if resistance is due to efflux pump overexpression?

Answer:

You can investigate the role of efflux pumps through the following approaches:

  • MIC with an Efflux Pump Inhibitor (EPI): Determine the MIC of this compound in the presence and absence of an EPI such as Phe-Arg β-naphthylamide (PAβN). A significant reduction (four-fold or greater) in the MIC in the presence of the EPI suggests the involvement of an efflux pump.

  • Quantitative Real-Time PCR (qRT-PCR): Measure the transcript levels of the genes encoding the MexCD-OprJ and MexEF-OprN efflux pumps (mexC, mexD, oprJ, mexE, mexF, and oprN). A significant increase in the expression of these genes in the resistant mutant compared to the susceptible parent strain indicates efflux pump overexpression.

  • Sequencing of Regulatory Genes: Sequence the nfxB gene, which is a negative regulator of the mexCD-oprJ operon. Mutations in nfxB are a common cause of MexCD-OprJ overexpression.[1]

Strategies to Overcome this compound Resistance

One promising strategy to overcome this compound resistance in P. aeruginosa is through combination therapy. Synergistic interactions with other antimicrobial agents can restore the efficacy of this compound.

Synergistic Combination with Sulfamethoxazole (SMX)

This compound and SMX both target the folate biosynthesis pathway at different steps, DHFR and dihydropteroate (B1496061) synthase (DHPS), respectively. This dual targeting can lead to a synergistic effect.

A checkerboard assay was performed to assess the synergy between this compound and SMX against P. aeruginosa PA14. The Fractional Inhibitory Concentration (FIC) index was calculated to quantify the interaction. An FIC index of ≤ 0.5 is considered synergistic.

This compound (µg/mL)SMX (µg/mL)FIC IndexInterpretation
3.12501.0No Synergy
1.5639.10.56Additive
0.78 78.1 0.375 Synergy
0.39156.250.625Additive
0312.51.0No Synergy

Data adapted from a study on this compound, where a synergistic effect was observed.[1]

The results indicate a synergistic interaction between this compound and SMX at specific concentrations, suggesting that this combination could be effective against P. aeruginosa, including strains that may develop resistance to this compound alone.[1]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination for this compound

This protocol follows the broth microdilution method based on CLSI guidelines.

Materials:

  • P. aeruginosa isolate

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of P. aeruginosa.

    • Inoculate into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

    • Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL and the final bacterial concentration to approximately 7.5 x 10^5 CFU/mL.

    • Incubate the plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is for assessing the synergistic effect of this compound and another antimicrobial agent (e.g., SMX).

Materials:

  • P. aeruginosa isolate

  • CAMHB

  • Stock solutions of this compound and the second antimicrobial agent

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient of the two antimicrobial agents.

    • Along the x-axis, prepare serial two-fold dilutions of this compound.

    • Along the y-axis, prepare serial two-fold dilutions of the second antimicrobial agent.

    • The final volume in each well after adding the bacterial inoculum should be 100 µL.

  • Inoculation and Incubation:

    • Prepare and add the bacterial inoculum as described in the MIC protocol (final concentration of ~7.5 x 10^5 CFU/mL).

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol is for quantifying the expression of mexC and mexE genes, which are part of the operons encoding the MexCD-OprJ and MexEF-OprN efflux pumps, respectively.

Materials:

  • P. aeruginosa isolates (susceptible and resistant)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (mexC, mexE) and a reference gene (e.g., rpsL)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Grow P. aeruginosa cultures to mid-log phase.

    • Extract total RNA from a standardized number of cells using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the change in gene expression in the resistant mutant relative to the susceptible parent strain using the ΔΔCt method, normalized to the reference gene.

Visualizations

Fluorofolin_Resistance_Pathway cluster_outside Extracellular Space cluster_inside Cytoplasm Fluorofolin_out This compound Fluorofolin_in This compound Fluorofolin_out->Fluorofolin_in Diffusion MexCD_OprJ MexCD-OprJ Efflux Pump MexCD_OprJ->Fluorofolin_out Efflux MexEF_OprN MexEF-OprN Efflux Pump MexEF_OprN->Fluorofolin_out Efflux Fluorofolin_in->MexCD_OprJ Substrate Fluorofolin_in->MexEF_OprN Substrate DHFR DHFR Fluorofolin_in->DHFR Inhibition Folate_metabolism Folate Metabolism DHFR->Folate_metabolism Catalyzes nfxB nfxB (repressor) nfxB->MexCD_OprJ Represses expression mexT mexT (activator) mexT->MexEF_OprN Activates expression

Caption: Mechanism of this compound action and resistance in P. aeruginosa.

Troubleshooting_Workflow Start High/Inconsistent this compound MIC Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Check_Media Confirm Media (CAMHB) Check_Inoculum->Check_Media Check_Incubation Standardize Incubation (37°C, 16-20h) Check_Media->Check_Incubation Check_Reagents Validate this compound Stock Check_Incubation->Check_Reagents Repeat_MIC Repeat MIC Assay Check_Reagents->Repeat_MIC Consistent_High_MIC Consistently High MIC? Repeat_MIC->Consistent_High_MIC Investigate_Resistance Investigate Resistance Mechanisms Consistent_High_MIC->Investigate_Resistance Yes Resolved Issue Resolved Consistent_High_MIC->Resolved No

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

References

Technical Support Center: Fluorofolin Resistance and the MexCD-OprJ Efflux Pump

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the role of the MexCD-OprJ efflux pump in Fluorofolin resistance in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance related to the MexCD-OprJ efflux pump?

A1: The primary mechanism is the overexpression of the MexCD-OprJ efflux pump.[1][2] In its wild-type state, the expression of the mexCD-oprJ operon is typically low because it is repressed by the NfxB protein.[3][4] However, mutations in the nfxB gene can lead to a non-functional NfxB repressor, resulting in constitutive overexpression of the MexCD-OprJ pump.[1][3][4] This overexpressed pump then actively transports this compound out of the bacterial cell, preventing it from reaching its intracellular target, dihydrofolate reductase (DHFR).[1][5][6]

Q2: What is the expected impact of MexCD-OprJ overexpression on this compound susceptibility?

A2: Overexpression of MexCD-OprJ is expected to significantly decrease susceptibility to this compound, leading to a substantial increase in the minimum inhibitory concentration (MIC). For instance, a wild-type P. aeruginosa strain like PA14 may have a this compound MIC of around 3.1 µg/ml, whereas an nfxB mutant overexpressing MexCD-OprJ can exhibit an MIC greater than 100 µg/ml.[5][6]

Q3: How is the expression of the mexCD-oprJ operon regulated?

A3: The expression of the mexCD-oprJ operon is primarily regulated by the transcriptional repressor NfxB, which binds to the promoter region of the operon and prevents its transcription.[3][7] Mutations in the nfxB gene are a common cause of overexpression.[1][8] Additionally, the alternative sigma factor AlgU can positively regulate mexCD-oprJ expression, particularly in response to membrane-damaging agents and envelope stress.[1][7][9] Other factors such as VqsM and certain sRNAs have also been implicated in its regulation.[9]

Q4: Besides this compound, what other substrates are extruded by MexCD-OprJ?

A4: MexCD-OprJ is a multidrug efflux pump with a broad substrate profile. Besides fluoroquinolones like this compound and ciprofloxacin, it can also extrude various other antimicrobial agents, including cefepime, chloramphenicol, macrolides, and tetracyclines.[10][11][12]

Troubleshooting Guides

Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
Problem Possible Causes Solutions
High variability in MIC values between replicates for the same strain. 1. Inaccurate inoculum density: The final concentration of bacteria in the wells is critical for consistent results.1. Carefully standardize your inoculum to a 0.5 McFarland standard. Prepare fresh dilutions for each experiment.
2. Incomplete dissolution or uneven distribution of this compound: this compound may not be fully dissolved or may precipitate at higher concentrations.2. Ensure this compound is completely dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions. Vortex each dilution thoroughly.
3. Edge effects in the microtiter plate: Evaporation from the outer wells can concentrate the antibiotic and affect bacterial growth.3. To minimize evaporation, fill the outer wells with sterile broth or water and do not use them for experimental data.
4. Contamination of the bacterial culture or media. 4. Streak your bacterial culture on an appropriate agar (B569324) plate to check for purity before starting the MIC assay. Use sterile media and aseptic techniques.
Unexpectedly high MIC for the wild-type strain. 1. Spontaneous mutation in nfxB: Spontaneous resistance can arise during culture.1. Always use a fresh culture from a frozen stock for each experiment to minimize the chances of selecting for resistant mutants.[13]
2. Induction of mexCD-oprJ expression: Components in the media could potentially induce the expression of the efflux pump.2. Use a standardized, well-defined medium like Mueller-Hinton Broth for susceptibility testing.
No growth in the positive control well. 1. Inactive bacterial inoculum. 1. Ensure your bacterial culture is in the logarithmic growth phase before preparing the inoculum.
2. Errors in media preparation. 2. Double-check the composition and pH of your growth medium.
Troubleshooting RT-qPCR for mexC/mexD Gene Expression
Problem Possible Causes Solutions
Low RNA yield or poor RNA quality (low RIN/RQN value). 1. Incomplete cell lysis: P. aeruginosa can be difficult to lyse completely.1. Use a robust lysis method that combines enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) disruption.[14]
2. RNA degradation by RNases: RNases are ubiquitous and can degrade RNA during extraction.2. Use RNase-free reagents and consumables. Work quickly and on ice. Consider using an RNA stabilization reagent.[14][15]
3. Inappropriate sample storage. 3. Process fresh samples immediately or snap-freeze cell pellets in liquid nitrogen and store them at -80°C.[14]
High Cq values or no amplification for target genes. 1. Poor quality RNA or presence of inhibitors. 1. Assess RNA purity using A260/280 and A260/230 ratios. If inhibition is suspected, dilute the RNA template.
2. Inefficient reverse transcription. 2. Optimize the reverse transcription reaction by adjusting the amount of template RNA and using a high-quality reverse transcriptase.
3. Suboptimal primer/probe design or concentration. 3. Verify primer specificity using BLAST. Perform a primer concentration matrix to determine the optimal concentrations.
Inconsistent results between technical replicates. 1. Pipetting errors. 1. Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for all reactions.
2. Poor mixing of reaction components. 2. Gently vortex and centrifuge the reaction plate before starting the qPCR run.

Quantitative Data Summary

Table 1: this compound Minimum Inhibitory Concentrations (MICs) in P. aeruginosa

StrainGenotypeMexCD-OprJ ExpressionThis compound MIC (µg/ml)Reference
PA14Wild-typeBasal3.1[5]
PA14 mutantnfxB mutantOverexpressed>100[6]

Table 2: Relative Expression of mexC/mexD in nfxB Mutants

StrainGenotypeFold increase in mexC/oprJ expressionReference
nfxB mutantMutation in nfxB30- to 250-fold[16]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/ml.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 100 µl.

    • Include a positive control well (MHB with bacteria, no this compound) and a negative control well (MHB only).

  • Inoculum Preparation:

    • Culture P. aeruginosa in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml).

    • Further dilute the standardized bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/ml in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µl of the final bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: RT-qPCR for mexC and mexD Gene Expression
  • RNA Extraction:

    • Grow P. aeruginosa cultures to mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (mexC, mexD) and a housekeeping gene (e.g., rpsL), and a suitable qPCR master mix.

    • Perform the qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis:

    • Determine the cycle threshold (Cq) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 3: Efflux Pump Inhibition Assay
  • MIC Determination with and without an Efflux Pump Inhibitor (EPI):

    • Determine the MIC of this compound as described in Protocol 1.

    • In parallel, determine the MIC of this compound in the presence of a sub-inhibitory concentration of an EPI such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). The concentration of the EPI should not affect bacterial growth on its own.

  • Interpretation:

    • A significant reduction (e.g., four-fold or greater) in the MIC of this compound in the presence of the EPI suggests that an efflux pump is contributing to resistance.

Visualizations

Caption: Mechanism of this compound action and resistance via the MexCD-OprJ efflux pump.

MexCD_OprJ_Regulation cluster_regulation Regulation of mexCD-oprJ Expression nfxB_gene nfxB gene NfxB_protein NfxB Repressor nfxB_gene->NfxB_protein expression mexCD_oprJ_operon mexCD-oprJ operon NfxB_protein->mexCD_oprJ_operon represses MexCD_OprJ_pump MexCD-OprJ Pump mexCD_oprJ_operon->MexCD_OprJ_pump expression Overexpression Overexpression of MexCD-OprJ MexCD_OprJ_pump->Overexpression AlgU AlgU (Sigma Factor) AlgU->mexCD_oprJ_operon activates Membrane_Stress Membrane Stress (e.g., biocides) Membrane_Stress->AlgU activates Mutation Mutation in nfxB Mutation->nfxB_gene Mutation->NfxB_protein leads to non-functional repressor Fluorofolin_Resistance This compound Resistance Overexpression->Fluorofolin_Resistance

Caption: Regulatory pathway of the MexCD-OprJ efflux pump and its role in this compound resistance.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis MIC_Assay MIC Assay (this compound) EPI_Assay Efflux Pump Inhibition Assay MIC_Assay->EPI_Assay If resistance is observed Data_Analysis Data Analysis and Correlation EPI_Assay->Data_Analysis RNA_Extraction RNA Extraction RT_qPCR RT-qPCR for mexC/mexD RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis Start Start with P. aeruginosa strains (Wild-type vs. Suspected Resistant) Start->MIC_Assay Start->RNA_Extraction Conclusion Conclusion on the Role of MexCD-OprJ in Resistance Data_Analysis->Conclusion

Caption: Experimental workflow to investigate the role of MexCD-OprJ in this compound resistance.

References

Fluorofolin In Vivo Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorofolin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2] By inhibiting DHFR, this compound disrupts the folic acid synthesis pathway in bacteria, which is essential for the production of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.[1][3] It has been shown to be particularly effective against Pseudomonas aeruginosa.[1][2][4]

Q2: What is the recommended starting dose for this compound in a murine thigh infection model?

A2: In a published murine thigh infection model using P. aeruginosa, a subcutaneous dose of 25 mg/kg was used as the maximum tolerated dose.[1] It is recommended to perform a dose-ranging study to determine the optimal dose for your specific animal model and bacterial strain.

Q3: Can this compound be used in combination with other antibiotics?

A3: Yes, studies have shown that this compound can be used in combination with other antibiotics. For instance, it has been used synergistically with sulfamethoxazole (B1682508) (SMX) in a murine thigh infection model.[1] The combination of this compound (25 mg/kg, subcutaneous) and SMX (100 mg/kg, intraperitoneal) significantly inhibited the growth of P. aeruginosa.[1]

Q4: What are the known pharmacokinetic properties of this compound in mice?

A4: Pharmacokinetic data for this compound in mice after a single oral administration is available. Key parameters are summarized in the table below.

ParameterValue
Peak Plasma Concentration (Cmax)4.0 µg/mL
Half-life (t½)12.1 hours
Plasma Protein Binding71.7%
Data from MedchemExpress[2]

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo studies with this compound.

Issue 1: Lack of Efficacy

Potential Cause Troubleshooting Steps
Suboptimal Dosage - Perform a dose-escalation study to determine the minimum effective dose. - Consider the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound and your infection model. For fluoroquinolones, the AUC/MIC ratio is often a key predictor of efficacy.[1]
Inadequate Drug Exposure - Verify the formulation and administration route. Ensure complete dissolution and accurate dosing. - For subcutaneous injections, ensure proper technique to prevent leakage.[5][6] - Consider alternative administration routes if bioavailability is a concern.
Bacterial Resistance - Test the susceptibility of your bacterial strain to this compound in vitro (e.g., determine the Minimum Inhibitory Concentration - MIC). - Resistance to this compound can emerge through the overexpression of efflux pumps like MexCD-OprJ and MexEF-OprN.[1][4]
High Protein Binding - With a plasma protein binding of 71.7%, a significant portion of the administered dose may not be free to exert its effect.[2] Consider this when determining your dosing regimen.

Issue 2: High Variability in Results

Potential Cause Troubleshooting Steps
Inconsistent Dosing - Ensure accurate and consistent preparation of the dosing solution. - Use precise administration techniques and ensure the full dose is delivered.
Animal Model Variability - Standardize the age, sex, and strain of the animals used. - Ensure consistent induction of neutropenia if using a neutropenic model.[4][7][8]
Infection Inoculum - Prepare a standardized bacterial inoculum and verify the CFU/mL before injection. - Ensure a consistent volume and location of injection for the bacterial challenge.

Issue 3: Adverse Effects or Toxicity

Potential Cause Troubleshooting Steps
Dose is too High - Reduce the dose. The maximum tolerated dose in one study was 25 mg/kg subcutaneously.[1] - Closely monitor animals for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress).
Formulation Issues - Ensure the vehicle used for solubilizing this compound is non-toxic at the administered volume. - Check the pH and osmolarity of the formulation to minimize irritation at the injection site.

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This protocol is based on methodologies described for studying antimicrobial agents in vivo.[4][7][8]

  • Animal Model: Use a standard mouse strain (e.g., ICR, CD-1).

  • Induction of Neutropenia:

    • Administer cyclophosphamide (B585) intraperitoneally to render the mice neutropenic.

    • A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[4][7]

  • Infection:

    • Prepare a logarithmic-phase culture of P. aeruginosa.

    • Inject a specific volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment at a defined time point post-infection (e.g., 2 hours).

    • Administer this compound subcutaneously at the desired dose (e.g., 25 mg/kg).[1]

    • If using a combination therapy, administer the second agent via the appropriate route (e.g., SMX 100 mg/kg intraperitoneally).[1]

  • Endpoint Measurement:

    • At a predetermined time (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the thigh muscle and homogenize it in a sterile buffer (e.g., PBS).

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).

Visualizations

Fluorofolin_Pathway cluster_folate Folate Synthesis Pathway cluster_synthesis Downstream Synthesis Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR Dihydrofolate Reductase (DHFR) THF THF DHFR->THF DHF DHF DHF->DHFR Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine Amino Acids Amino Acids THF->Amino Acids This compound This compound This compound->DHFR Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start In Vivo Experiment with this compound outcome Observe Outcome start->outcome success Successful Outcome outcome->success Expected no_efficacy Lack of Efficacy outcome->no_efficacy Unexpected variability High Variability outcome->variability Unexpected toxicity Adverse Effects outcome->toxicity Unexpected check_dose Check Dosage and Administration no_efficacy->check_dose check_resistance Check Bacterial Susceptibility (MIC) no_efficacy->check_resistance check_protocol Review Protocol (Animal Model, Inoculum) variability->check_protocol toxicity->check_dose check_formulation Check Formulation (Vehicle, pH) toxicity->check_formulation

Caption: Troubleshooting workflow for in vivo studies.

References

Fluorofolin Technical Support Center: Addressing Solubility and Experimental Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fluorofolin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common solubility issues and to offer detailed protocols for the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2] By inhibiting DHFR, this compound blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the synthesis of nucleotides and certain amino acids.[3][4] This disruption of folate metabolism inhibits cell proliferation, and this compound has shown potent activity against Pseudomonas aeruginosa.[1][5]

Q2: What is the solubility of this compound in common laboratory solvents?

Data Presentation: this compound Solubility

SolventSolubilityNotes
DMSO≥ 10 mMThe most common solvent for creating stock solutions.[6]
WaterPoorly solubleNot recommended for creating primary stock solutions.
EthanolData not availableMay be useful for some applications, but solubility should be tested.
PBS (pH 7.4)Poorly solubleDirect dissolution in PBS is not recommended.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. The specific tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control (media with the same final concentration of DMSO without this compound) to assess its effect on your experimental system.

Troubleshooting Guides

This section addresses common issues that may arise when working with this compound in the lab.

Issue 1: this compound precipitates out of solution when I dilute my DMSO stock into aqueous media.

This is a common challenge with hydrophobic compounds dissolved in a high-concentration organic solvent. Here’s a workflow to troubleshoot this issue:

G A Precipitation Observed B Lower Final Concentration A->B Is concentration too high? C Optimize Dilution Technique A->C Is dilution too rapid? D Check Media Temperature A->D Is media cold? H Solution Clear? B->H F Use Step-wise Dilution C->F E Pre-warm media to 37°C D->E E->H G Add stock to small media volume first F->G G->H I Proceed with Experiment H->I Yes J Consider Solubilizing Agents (Advanced) H->J No

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment to below its solubility limit in the aqueous medium.

  • Optimize Dilution Technique:

    • Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C. Adding a concentrated stock to cold media can decrease solubility.

    • Use a stepwise dilution: Instead of adding your concentrated DMSO stock directly into the full volume of media, first dilute it in a smaller volume of warm media. Mix thoroughly, and then add this intermediate dilution to the final volume.

    • Add stock slowly while mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.

  • Consider Solubilizing Agents (Advanced): For particularly challenging applications, non-toxic solubilizing agents like cyclodextrins may be considered. However, it is crucial to first perform control experiments to ensure the agent does not interfere with your assay or cell viability.

Issue 2: My this compound solution appears clear initially but forms a precipitate after incubation.

Delayed precipitation can occur due to several factors:

  • Compound Instability: The compound may not be stable at 37°C over long incubation periods.

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes.[7]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound.

Troubleshooting Steps:

  • Assess Stability: Test the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment in a cell-free setting.

  • Reduce Serum Concentration: If you are using a serum-containing medium, consider reducing the serum percentage or switching to a serum-free formulation, as interactions with serum proteins can sometimes cause precipitation.

  • Monitor pH: Ensure that your culture medium is adequately buffered for your cell density to prevent significant pH changes during the experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 308.31 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • (Optional) Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.083 mg of this compound.

  • Adding Solvent: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all of the this compound has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Preparation of a Working Solution of this compound for Cellular Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound you need for your experiment.

  • Calculate Dilution Factor: Calculate the dilution required from your 10 mM stock solution. Remember to keep the final DMSO concentration below 0.1%. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution.

  • Stepwise Dilution: a. In a sterile tube, add a small volume of your pre-warmed cell culture medium (e.g., 100 µL). b. Add the required volume of your 10 mM this compound stock solution to this small volume of media (e.g., for a 1:1000 dilution, you would add 0.1 µL of stock to 100 µL of media). Mix well by gentle pipetting. c. Transfer this intermediate dilution to the final volume of your pre-warmed cell culture medium and mix thoroughly but gently.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium without this compound.

  • Immediate Use: It is recommended to use the prepared working solution immediately to minimize the risk of precipitation.

Mandatory Visualization

Signaling Pathway: Folate Metabolism and DHFR Inhibition by this compound

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acid_Synthesis DHFR->THF NADPH -> NADP+ This compound This compound This compound->DHFR Inhibits

Caption: Inhibition of the folate pathway by this compound.

Experimental Workflow: Preparing a this compound Working Solution

G A Prepare 10 mM Stock in DMSO C Calculate Required Dilution A->C B Pre-warm Cell Culture Media to 37°C E Add Stock to Small Media Volume B->E D Perform Stepwise Dilution C->D D->E F Add Intermediate Dilution to Final Volume E->F G Gently Mix F->G H Use Immediately in Experiment G->H

Caption: Workflow for preparing this compound working solutions.

References

Why is Fluorofolin ineffective against certain bacterial strains?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorofolin. The information below addresses potential reasons for its ineffectiveness against certain bacterial strains and provides standardized protocols for assessing its activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are all vital for DNA synthesis and cellular replication.[3][4] By inhibiting DHFR, this compound disrupts these essential metabolic processes, leading to bacterial cell death.[5]

Q2: Why is this compound ineffective against certain bacterial strains?

The ineffectiveness of this compound against specific bacterial strains can primarily be attributed to two key resistance mechanisms:

  • Target Modification: Mutations in the folA gene (in E. coli) or its orthologs, which encode for the DHFR enzyme, can alter the binding site of this compound.[3][4][6] These genetic alterations can reduce the drug's affinity for the enzyme, rendering it less effective at inhibiting the folate pathway.[6][7]

  • Active Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, which are transport proteins located in the cell membrane.[8][9][10][11] This mechanism prevents the drug from reaching a sufficiently high intracellular concentration to inhibit DHFR effectively.[10][12] Overexpression of specific efflux pumps, such as MexCD-OprJ and MexEF-OprN in Pseudomonas aeruginosa, has been shown to confer resistance to this compound.[5]

Q3: Are there other potential reasons for experimental failure with this compound?

Beyond inherent bacterial resistance, unexpected ineffectiveness in an experiment can result from several factors:

  • Incorrect Drug Concentration: The concentration of this compound used may be below the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain.

  • Media Composition: Certain components in the growth media, such as thymine (B56734) or thymidine, can bypass the metabolic block caused by DHFR inhibition, allowing bacteria to survive even in the presence of the drug.[5]

  • Inoculum Density: An excessively high bacterial inoculum can overwhelm the inhibitory capacity of the antibiotic.

  • Drug Stability: Improper storage or handling of this compound can lead to its degradation.

Troubleshooting Guide

If you are observing that this compound is not effective in your experiments, consider the following troubleshooting steps:

Problem Possible Cause Recommended Action
No inhibition of bacterial growth at expected concentrations. Bacterial strain may be resistant.Determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain using the protocol provided below. Sequence the folA gene (or its homolog) to check for mutations. Perform assays to assess efflux pump activity.
Media may contain interfering substances.Use a defined minimal medium that does not contain thymine or thymidine.
Inoculum was too dense.Standardize your inoculum to a 0.5 McFarland standard.
Inconsistent results between experiments. Variation in experimental conditions.Ensure all experimental parameters (inoculum size, media preparation, incubation time, and temperature) are consistent.
Degradation of this compound stock.Prepare fresh stock solutions of this compound and store them appropriately at -20°C or -80°C.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.

Bacterial Strain MIC (µg/mL) Reference
Pseudomonas aeruginosa PA143.1[2][5]
Pseudomonas aeruginosa PA01<50[5]
Pseudomonas aeruginosa ATCC 27853<50[5]
ESKAPE Pathogens (various strains)<50[2][5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol details the steps to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[13][14][15][16]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a working stock of this compound at twice the highest concentration to be tested.

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working stock to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process sequentially down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Visualizations

Signaling Pathway: Folate Biosynthesis and DHFR Inhibition

folate_pathway cluster_folate Folate Biosynthesis Pathway PABA p-Aminobenzoic acid DHP Dihydropteroate PABA->DHP DHPS DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR Products Purines, Thymidylate, Amino Acids THF->Products This compound This compound This compound->DHF Inhibits DHFR

Caption: Inhibition of the folate biosynthesis pathway by this compound.

Experimental Workflow: MIC Broth Microdilution Assay

mic_workflow start Start prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of this compound in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship: Troubleshooting this compound Ineffectiveness

troubleshooting_this compound start This compound Ineffective check_mic Is the MIC known for this strain? start->check_mic perform_mic Perform MIC Assay check_mic->perform_mic No high_mic MIC is High? check_mic->high_mic Yes perform_mic->high_mic investigate_resistance Investigate Resistance Mechanisms: - Target Gene Sequencing (folA) - Efflux Pump Assays high_mic->investigate_resistance Yes check_protocol Review Experimental Protocol: - Media Composition - Inoculum Density - Drug Stability high_mic->check_protocol No

Caption: Troubleshooting guide for this compound ineffectiveness.

References

Fluorofolin Selective Activity Improvement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorofolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selective activity of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2] By inhibiting DHFR, this compound disrupts the folate metabolic pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids, leading to the cessation of cell growth.[3] It has demonstrated significant activity against Pseudomonas aeruginosa.[1][2][4]

Q2: What are the known selectivity issues with this compound?

A2: this compound is a broad-spectrum antibiotic, meaning it can inhibit the growth of a wide range of bacteria, not just the intended target.[2] It also shows only modest specificity for bacterial DHFR over human DHFR in in-vitro assays.[2] This lack of high selectivity can potentially lead to off-target effects and disruption of commensal bacteria.

Q3: How can I improve the selective activity of this compound against Pseudomonas aeruginosa?

A3: The selectivity of this compound against P. aeruginosa can be dramatically improved by exploiting a key metabolic difference. P. aeruginosa lacks the enzymes necessary to utilize exogenous (external) thymine (B56734).[2][4][5] Most other bacteria, as well as human cells, can use exogenous thymine to bypass the effects of DHFR inhibition. Therefore, by supplementing the culture medium with thymine, you can rescue non-target cells from the effects of this compound, rendering it selectively active against P. aeruginosa.[2][5]

Q4: I am observing resistance to this compound in my experiments. What are the likely mechanisms?

A4: Resistance to this compound in P. aeruginosa has been shown to emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[2][5] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration and efficacy.

Q5: How should I prepare and store this compound for my experiments?

A5: For in-vitro assays, this compound can be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

Inconsistent DHFR Inhibition Assay Results
Problem Possible Cause Troubleshooting Steps
High variability in IC50 values 1. Inhibitor Precipitation: this compound may have limited solubility in the assay buffer. 2. Inconsistent Reagent Preparation: Errors in serial dilutions or reagent handling. 3. Fluctuating Incubation Times/Temperatures: Variations can alter enzyme kinetics and inhibitor binding.[6]1. Check Solubility: Visually inspect for any precipitate. Ensure the final solvent concentration (e.g., DMSO) is low and does not affect enzyme activity. 2. Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment. 3. Standardize Protocol: Strictly adhere to consistent incubation times and temperatures.[6]
Lower than expected inhibition 1. Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the this compound stock solution.[1] 2. Inactive Enzyme: The DHFR enzyme may have lost activity. 3. High Enzyme Concentration: An excess of enzyme can overcome the inhibitor at the tested concentrations.1. Use Fresh Aliquot: Use a fresh aliquot of this compound stock solution. 2. Run Positive Control: Include a known DHFR inhibitor like methotrexate (B535133) as a positive control to validate enzyme activity.[6] 3. Optimize Enzyme Concentration: Perform dilutions of the enzyme to find a concentration that results in a linear reaction rate.
No Inhibition Observed 1. Incorrect Assay Setup: Errors in reagent concentrations or buffer pH. 2. Solvent Interference: Some solvents can inhibit DHFR activity. DMSO has been reported to inhibit DHFR at certain concentrations.1. Verify Reagents: Double-check the concentrations of all components, including NADPH and the DHF substrate, and the pH of the assay buffer.[6] 2. Solvent Control: Run a control with the solvent used to dissolve this compound to check for any inhibitory effects.
Cell-Based Assay Issues
Problem Possible Cause Troubleshooting Steps
Inconsistent Minimum Inhibitory Concentration (MIC) values 1. Compound Precipitation: this compound may precipitate in the culture medium, leading to inaccurate effective concentrations. 2. Variable Inoculum Size: Inconsistent starting bacterial density.1. Solubility Check: Prepare a serial dilution of this compound in the medium without cells and inspect for precipitation. 2. Standardize Inoculum: Ensure a consistent and standardized bacterial inoculum for each experiment.
High background in viability assays (e.g., MTT, resazurin) 1. Direct chemical interference: this compound may directly react with the assay reagent. 2. Media component interference: Components in the culture medium may react with the assay reagent.1. Compound Control: Run a control with this compound in the medium without cells to check for direct reactivity. 2. Media Control: Run a control with only the medium and the assay reagent.
Failure to observe selective killing with thymine supplementation 1. Insufficient Thymine Concentration: The concentration of thymine may not be adequate to rescue non-target cells. 2. Cross-contamination of cultures: In co-culture experiments, one bacterial species may have overgrown the other.1. Titrate Thymine: Perform a dose-response experiment to determine the optimal concentration of thymine for rescue. 2. Verify Pure Cultures: Ensure the starting cultures are pure and use selective agar (B569324) for plating to differentiate between species.

Quantitative Data Summary

Table 1: In-vitro Inhibitory Activity of this compound

Target IC50 (nM) Reference
E. coli DHFR (FolA) 2.5 ± 1.1 [2]

| Human DHFR | 14.0 ± 4.0 |[2] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa

Strain MIC (µg/mL) Reference

| PA14 | 3.1 |[2] |

Table 3: Pharmacokinetic Properties of this compound in Mice

Parameter Value Reference
Peak Plasma Concentration (Oral) 4.0 µg/mL [2]
Half-life 12.1 hours [2]

| Plasma Protein Binding | 71.7% |[2] |

Experimental Protocols

Protocol 1: DHFR Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted from standard DHFR assay procedures and is designed to determine the IC50 value of this compound.

Materials:

  • Purified DHFR enzyme (e.g., from E. coli or human)

  • This compound

  • Methotrexate (positive control)

  • DHFR Assay Buffer (e.g., 50 mM PBS, pH 7.5)

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock of DHFR Assay Buffer. Dilute to 1X with ultrapure water for use.

    • Prepare a stock solution of DHF (e.g., 10 mM in 1X Assay Buffer).

    • Prepare a stock solution of NADPH (e.g., 20 mM in 1X Assay Buffer).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in 1X Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (<1%).

    • Prepare a stock solution of methotrexate in DMSO for the positive control.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 1X Assay Buffer, the desired concentration of this compound, and purified DHFR enzyme.

    • Positive control wells: Add 1X Assay Buffer, methotrexate, and purified DHFR enzyme.

    • Negative control (no inhibitor) wells: Add 1X Assay Buffer, DMSO (at the same final concentration as the test wells), and purified DHFR enzyme.

    • Background control wells: Add 1X Assay Buffer and NADPH only (no enzyme).

  • Reaction Initiation and Measurement:

    • Add the NADPH solution to all wells except the background control.

    • Initiate the reaction by adding the DHF substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the background rate from all other readings.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Bacterial Co-culture Assay for Thymine Rescue

This protocol is designed to demonstrate the selective activity of this compound against P. aeruginosa in the presence of another bacterial species and thymine.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PA14)

  • A non-P. aeruginosa bacterial strain capable of utilizing thymine (e.g., E. coli MG1655)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound

  • Thymine, Methionine, and Inosine (TMI) solution

  • Selective agar plates for differentiating the two bacterial species

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare Overnight Cultures: Inoculate separate tubes of LB broth with P. aeruginosa and the other bacterial species and incubate overnight at 37°C with shaking.

  • Set up Co-cultures:

    • In a 96-well plate, dilute the overnight cultures of both species 1:150 into fresh LB broth supplemented with TMI.

    • Add this compound at various concentrations to the wells. Include a no-Fluorofolin control.

  • Incubation: Incubate the co-culture plate at 37°C for a defined period (e.g., 4-6 hours).

  • Quantify Bacterial Growth:

    • After incubation, perform serial dilutions of the cultures from each well in PBS.

    • Plate the dilutions on selective agar plates that allow for the differentiation and enumeration of P. aeruginosa and the other bacterial species.

    • Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the colony-forming units (CFUs) for each bacterial species on the selective plates.

    • Plot the CFU/mL for each species against the this compound concentration.

    • A selective effect is observed if the growth of P. aeruginosa is inhibited by this compound, while the growth of the other species is not significantly affected.

Visualizations

Fluorofolin_Mechanism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA_AA DNA, RNA, Amino Acid Synthesis THF->DNA_RNA_AA DHFR->THF NADPH -> NADP+ This compound This compound This compound->DHFR Inhibition

Caption: this compound's mechanism of action via DHFR inhibition.

Thymine_Rescue_Pathway cluster_P_aeruginosa P. aeruginosa cluster_Other_Bacteria Other Bacteria / Human Cells P_aeruginosa_DHFR DHFR P_aeruginosa_Thymidylate Thymidylate Synthesis P_aeruginosa_DHFR->P_aeruginosa_Thymidylate P_aeruginosa_DNA DNA Synthesis P_aeruginosa_Thymidylate->P_aeruginosa_DNA P_aeruginosa_this compound This compound P_aeruginosa_this compound->P_aeruginosa_DHFR P_aeruginosa_Exo_Thymine Exogenous Thymine P_aeruginosa_Exo_Thymine->P_aeruginosa_Thymidylate No Uptake Other_Bacteria_DHFR DHFR Other_Bacteria_Thymidylate Thymidylate Synthesis Other_Bacteria_DHFR->Other_Bacteria_Thymidylate Other_Bacteria_DNA DNA Synthesis Other_Bacteria_Thymidylate->Other_Bacteria_DNA Other_Bacteria_this compound This compound Other_Bacteria_this compound->Other_Bacteria_DHFR Other_Bacteria_Exo_Thymine Exogenous Thymine Other_Bacteria_Exo_Thymine->Other_Bacteria_Thymidylate Bypass

Caption: Selective targeting of P. aeruginosa with thymine.

Troubleshooting_Workflow start Inconsistent Results with this compound assay_type Which Assay? Enzymatic (DHFR) Cell-based (MIC) start->assay_type enzymatic_issues DHFR Assay Issues High IC50 Variability Low/No Inhibition assay_type:f0->enzymatic_issues cell_issues Cell-based Assay Issues Inconsistent MIC Assay Interference No Selectivity assay_type:f1->cell_issues check_solubility Check this compound Solubility & Stability enzymatic_issues:f0->check_solubility check_reagents Verify Reagent Concentrations & pH enzymatic_issues:f1->check_reagents cell_issues:f1->check_solubility check_inoculum Standardize Bacterial Inoculum cell_issues:f0->check_inoculum check_thymine Optimize Thymine Concentration cell_issues:f2->check_thymine check_solubility->check_reagents check_controls Validate Positive & Negative Controls check_reagents->check_controls end Consistent Results check_controls->end check_inoculum->end check_thymine->end

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Fluorofolin Efficacy and Plasma Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of plasma protein binding on the efficacy of Fluorofolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2][3] By inhibiting DHFR, this compound disrupts the folic acid metabolism pathway in bacteria, which is crucial for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.[1][4] It has demonstrated significant activity against Pseudomonas aeruginosa.[1][2]

Q2: What is plasma protein binding and why is it important for this compound's efficacy?

A2: Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma.[5] The extent of this binding is a critical pharmacokinetic parameter because it is generally believed that only the unbound ("free") fraction of a drug is pharmacologically active and able to diffuse from the bloodstream to the target site of action.[5][6][7] Therefore, a high degree of plasma protein binding can reduce the concentration of free this compound available to exert its antibacterial effect, potentially impacting its efficacy.[6]

Q3: What is the extent of this compound's plasma protein binding?

A3: In mice, this compound has been shown to have a plasma protein binding of 71.7%.[1][2] This indicates that a significant portion of the drug is bound to plasma proteins, and this should be a consideration in the design and interpretation of both in vitro and in vivo experiments.

Q4: How does plasma protein binding affect the interpretation of in vitro efficacy data (e.g., MIC or IC50 values)?

A4: Standard in vitro assays, such as Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) determinations, are often performed in media with low or no protein content. However, when transitioning to in vivo systems where plasma proteins are abundant, the free concentration of this compound can be significantly lower than the total concentration. This can lead to a discrepancy between in vitro potency and in vivo efficacy.[8] It is crucial to consider the protein content of your in vitro system (e.g., cell culture medium supplemented with serum) and how it might affect the availability of this compound.[9]

Troubleshooting Guide

Issue 1: Lower than expected efficacy of this compound in an in vitro assay containing serum.

  • Possible Cause: The presence of serum proteins in the culture medium is binding to this compound, reducing the free concentration available to act on the bacteria.

  • Troubleshooting Steps:

    • Quantify Protein Binding in Media: If possible, determine the fraction of unbound this compound in your specific cell culture medium using a technique like equilibrium dialysis.

    • Increase this compound Concentration: Empirically determine the effective concentration of this compound in the presence of serum by performing a dose-response experiment.

    • Use Protein-Free or Low-Protein Media: If the experimental design allows, consider using a medium with a lower protein concentration to minimize the binding effect. However, be aware that this may not be representative of the in vivo environment.

    • Calculate Free Concentration: Based on the known plasma protein binding, estimate the free concentration of this compound in your assay and correlate that with the observed efficacy.

Issue 2: Discrepancy between in vitro MIC and in vivo efficacy in a mouse model.

  • Possible Cause: The in vivo efficacy is influenced by the free fraction of this compound, which is determined by its plasma protein binding. The total administered dose does not directly translate to the active concentration at the site of infection.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Review the pharmacokinetic data of this compound in mice. The peak plasma concentration of the unbound drug should ideally exceed the MIC for the target pathogen.

    • Consider the Unbound Fraction: In mice, with 71.7% plasma protein binding, only 28.3% of the drug in plasma is free.[1] Compare this unbound concentration to the MIC value.

    • Dose Adjustment: If the unbound concentration is below the MIC, a higher dose of this compound may be required to achieve a therapeutic effect in vivo.

    • Infection Model Considerations: The neutropenic mouse thigh infection model is a standard for evaluating antimicrobial efficacy.[10][11][12] Ensure the infection is well-established and that the dosing regimen is appropriate to maintain sufficient unbound drug concentrations over time.

Quantitative Data Summary

Table 1: Pharmacokinetic and In Vitro Efficacy Parameters of this compound

ParameterValueSpecies/SystemReference
Plasma Protein Binding71.7%Mouse[1][2]
Peak Plasma Concentration (Cmax)4.0 µg/mLMouse[1][2]
Half-life (t1/2)12.1 hoursMouse[1][2]
IC50 (vs. E. coli DHFR)2.5 nMIn vitro[1][2]
IC50 (vs. human DHFR)14.0 nMIn vitro[1][3]
MIC (vs. P. aeruginosa PA14)3.1 µg/mLIn vitro[1][2]

Experimental Protocols

1. Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol is based on the rapid equilibrium dialysis (RED) method.

  • Materials:

    • Rapid Equilibrium Dialysis (RED) device

    • Dialysis membrane (e.g., molecular weight cutoff of 8 kDa)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Plasma from the species of interest (e.g., mouse, human)

    • This compound stock solution

    • Incubator shaker at 37°C

    • LC-MS/MS for analysis

  • Procedure:

    • Prepare a solution of this compound in plasma at the desired concentration.

    • Add the this compound-plasma solution to the sample chamber of the RED device.

    • Add an equal volume of PBS to the buffer chamber.

    • Seal the plate and incubate at 37°C with shaking for a predetermined time to reach equilibrium (typically 4-6 hours).

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of this compound in both samples by LC-MS/MS.

    • Calculate the percent bound using the following formula: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100

2. In Vitro Efficacy Assessment using MTT Assay (for cytotoxicity against host cells)

This protocol is adapted for assessing the viability of mammalian cells in the presence of an antimicrobial agent.

  • Materials:

    • 96-well cell culture plates

    • Mammalian cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13][14][15]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13][15]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Fluorofolin_Mechanism_of_Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (Methionine, etc.) THF->Amino_Acid_Synthesis DHFR->THF NADPH -> NADP+ This compound This compound This compound->DHFR Inhibition Bacterial_Growth Bacterial Growth Nucleotide_Synthesis->Bacterial_Growth Amino_Acid_Synthesis->Bacterial_Growth

Caption: Mechanism of action of this compound as a DHFR inhibitor.

PPB_Workflow cluster_0 Equilibrium Dialysis point start Prepare this compound in plasma chamber_setup Add to RED device: Plasma side & Buffer side start->chamber_setup incubation Incubate at 37°C with shaking chamber_setup->incubation sampling Collect samples from both chambers incubation->sampling analysis LC-MS/MS analysis sampling->analysis calculation Calculate % Bound analysis->calculation Efficacy_Relationship Total_Drug Total this compound in Plasma Bound_Drug Bound this compound (Inactive Reservoir) Total_Drug->Bound_Drug Binds to plasma proteins Unbound_Drug Unbound (Free) this compound (Active) Total_Drug->Unbound_Drug Remains free Bound_Drug->Unbound_Drug Equilibrium Efficacy Antibacterial Efficacy Unbound_Drug->Efficacy Exerts effect

References

How to mitigate the bacteriostatic activity of Fluorofolin.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorofolin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2][3] By inhibiting DHFR, this compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the production of thymidine, purines, and certain amino acids. This leads to the bacteriostatic (growth-inhibiting) effect observed in susceptible bacteria.[2][4]

Q2: Why am I observing a bacteriostatic rather than a bactericidal effect with this compound?

This compound primarily exhibits bacteriostatic activity in rich media.[2] This is because it inhibits a metabolic pathway essential for growth and replication, rather than directly lysing the bacterial cells. The inhibition of nucleotide synthesis halts cell division, leading to a cessation of population growth.

Q3: How can I mitigate the bacteriostatic activity of this compound in my experiments?

The bacteriostatic effect of this compound can be mitigated by providing the downstream products of the inhibited folate pathway. For many bacterial species, such as E. coli, supplementation of the growth medium with thymine, methionine, and inosine (B1671953) (TMI) can rescue bacterial growth.[2]

Q4: Is it possible to selectively target certain bacteria with this compound?

Yes, selective targeting is possible due to metabolic differences between bacterial species. For instance, Pseudomonas aeruginosa lacks the necessary enzymes to utilize exogenous thymine.[2][4][5] Consequently, while TMI supplementation can rescue the growth of bacteria like E. coli from this compound's effects, it will not rescue P. aeruginosa. This allows for the selective inhibition of P. aeruginosa in a mixed bacterial culture.[2][4][5]

Q5: Can the activity of this compound be enhanced?

Yes, the activity of this compound can be potentiated through synergistic interactions with other antimicrobial agents. For example, sulfamethoxazole (B1682508) (SMX), which inhibits an earlier step in the folate synthesis pathway (dihydropteroate synthase), acts synergistically with this compound.[2] This combination can significantly reduce the minimum inhibitory concentration (MIC) of this compound required to inhibit bacterial growth.[2]

Troubleshooting Guides

Issue 1: Complete inhibition of all bacterial growth in a co-culture experiment.

  • Possible Cause: The concentration of this compound may be too high, or the experimental conditions are not suitable for selective targeting.

  • Troubleshooting Steps:

    • Optimize this compound Concentration: Titrate the concentration of this compound to a level that is effective against the target organism (e.g., P. aeruginosa) but allows for the rescue of non-target organisms.

    • Media Supplementation: Ensure the growth medium is supplemented with an adequate concentration of thymine, methionine, and inosine (TMI) to rescue the growth of non-target bacteria that can utilize these exogenous metabolites. Refer to the experimental protocols for recommended concentrations.

    • Verify Bacterial Strains: Confirm the metabolic capabilities of your bacterial strains. Not all bacteria can be rescued by TMI supplementation.

Issue 2: Development of resistance to this compound over time.

  • Possible Cause: Bacteria can develop resistance to this compound, often through the overexpression of efflux pumps.[2][5]

  • Troubleshooting Steps:

    • Monitor MICs: Regularly determine the MIC of this compound for your bacterial strains to monitor for shifts in susceptibility.

    • Efflux Pump Inhibitors: Consider co-administering this compound with known efflux pump inhibitors, though this may have off-target effects.

    • Alternative Therapeutic Strategies: In a drug development context, the potential for resistance highlights the importance of exploring combination therapies, such as with sulfamethoxazole, to create a higher barrier to resistance.[2]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetMetricValueReference
E. coli DHFR (FolA)IC₅₀2.5 ± 1.1 nM[2]
Human DHFRIC₅₀14.0 ± 4 nM[2]

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound for Various Bacterial Species

Bacterial SpeciesStrainMIC (µg/mL)Reference
Enterococcus faecalisATCC 515750.01[2]
Escherichia colilptD42130.02[2]
Salmonella typhimuriumCMCC 501150.03[2]
Staphylococcus aureusNRS3840.03[2]
Escherichia coliNCM-37220.3125[2]
Staphylococcus epidermidisEGM-2060.3125[2]
Staphylococcus aureusUSA3000.4[2]
Escherichia coliMG16550.625[2]
Acinetobacter baumanniiATCC 179780.8[2]
Pseudomonas aeruginosaPA143.125[2]
Pseudomonas aeruginosaPA016.25[2]
Klebsiella pneumoniaeATCC 4381656.25[2]
Enterobacter cloacaeATCC BAA-114312.5[2]
Pseudomonas aeruginosaATTC 2785325[2]
Acinetobacter baumanniiBAA-12531.25[2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

  • Materials:

    • Bacterial culture in logarithmic growth phase.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or Luria-Bertani (LB) broth.[2]

    • This compound stock solution (e.g., 10 mM in DMSO).[1]

    • 96-well microtiter plates.

    • Incubator (37°C).

    • Microplate reader (for measuring OD₆₀₀).

  • Procedure:

    • Prepare a serial dilution of this compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is detected, either visually or by measuring the optical density at 600 nm (OD₆₀₀).[2]

2. Checkerboard Assay for Synergy Analysis

  • Objective: To assess the synergistic effect of this compound and another antimicrobial agent (e.g., sulfamethoxazole).

  • Materials:

    • Same as for MIC determination.

    • A second antimicrobial agent (e.g., sulfamethoxazole).

  • Procedure:

    • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the second agent along the y-axis.

    • Inoculate the plate with the bacterial suspension as described for the MIC assay.

    • Incubate the plate at 37°C for 16-20 hours.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy. A FIC index of ≤ 0.5 is typically considered synergistic.[2]

Visualizations

Fluorofolin_Pathway cluster_folate_pathway Bacterial Folate Metabolism cluster_inhibitors Inhibitors cluster_mitigation Mitigation Strategy DHPS Dihydropteroate Synthase DHFR Dihydrofolate Reductase (DHFR) DHPS->DHFR Dihydrofolate THF Tetrahydrofolate (THF) DHFR->THF Catalysis Metabolites Thymidine, Purines, Methionine THF->Metabolites Biosynthesis SMX Sulfamethoxazole (SMX) SMX->DHPS This compound This compound This compound->DHFR TMI Exogenous Thymine, Methionine, Inosine (TMI) TMI->Metabolites  Bypass Mitigation_Workflow Start Experiment with this compound Observe Observe Bacteriostatic Activity Start->Observe Question Mitigate Activity? Observe->Question Rescue Supplement Media with Thymine, Methionine, Inosine (TMI) Question->Rescue Yes End Experiment Complete Question->End No Selective Selective Targeting of P. aeruginosa? Rescue->Selective NoRescue P. aeruginosa Growth is Inhibited Selective->NoRescue Yes RescueOthers Other Bacteria (e.g., E. coli) Growth Rescued Selective->RescueOthers Yes NoRescue->End RescueOthers->End

References

Validation & Comparative

A Comparative Analysis of Fluorofolin and Broad-Spectrum Antibiotics for the Treatment of Pseudomonas aeruginosa Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudomonas aeruginosa continues to pose a significant threat in clinical settings, largely due to its intrinsic and acquired resistance to a wide array of antibiotics. This guide provides a detailed comparison between a novel narrow-spectrum agent, Fluorofolin, and established broad-spectrum antibiotics commonly used to treat P. aeruginosa infections. The comparison focuses on their mechanisms of action, efficacy, and the experimental data supporting their use.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and broad-spectrum antibiotics lies in their therapeutic approach. Broad-spectrum agents are designed to target a wide range of bacteria, while this compound leverages a specific metabolic vulnerability in P. aeruginosa.

This compound: A Targeted Metabolic Attack

This compound is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway.[1][2][3] This pathway is crucial for the production of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to a bacteriostatic effect.[1]

What makes this compound particularly interesting is its potential for selective targeting of P. aeruginosa. Unlike many other bacteria, P. aeruginosa lacks the enzymes necessary to salvage exogenous thymine (B56734) from its environment.[1][4][5] This metabolic deficiency means that when thymine is supplied externally, other bacteria can bypass the DHFR inhibition and survive, while P. aeruginosa remains susceptible. This unique characteristic allows this compound to be converted from a broad-spectrum to a narrow-spectrum antibiotic with the addition of thymine.[1]

Broad-Spectrum Antibiotics: Widespread Disruption

Broad-spectrum antibiotics used against P. aeruginosa typically fall into several classes, each with a distinct mechanism of action:

  • β-Lactams (e.g., Piperacillin-tazobactam, Ceftazidime, Meropenem): This class of antibiotics inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[2][3][6] This disruption of the cell wall's integrity leads to cell lysis and death.

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These synthetic antibiotics target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][5] By inhibiting these enzymes, fluoroquinolones cause DNA damage and ultimately cell death.

The differing mechanisms of action are a key consideration in the development of treatment strategies, particularly in the context of rising antibiotic resistance.

Comparative Efficacy: A Look at the Data

The in vitro efficacy of an antibiotic is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Antibiotic ClassAntibioticOrganism(s)MIC (µg/mL)Reference(s)
DHFR Inhibitor This compound P. aeruginosa PA14 3.125 [1]
P. aeruginosa PA01 6.25 [1]
P. aeruginosa ATCC 27853 25 [1]
β-Lactams Piperacillin-tazobactamP. aeruginosa (clinical isolates)MIC50/90: 4/>64[7]
CeftazidimeP. aeruginosa (clinical isolates)MIC50/90: 2/32[7]
MeropenemP. aeruginosa (clinical isolates)MIC50/90: 0.5/8[7]
Fluoroquinolones CiprofloxacinP. aeruginosa (clinical isolates)5 - 640[8]
LevofloxacinP. aeruginosa (clinical isolates)MIC50/90: 0.5/>4[7]

Note: The data presented for broad-spectrum antibiotics are from surveillance studies and may not be directly comparable to the specific strains tested with this compound due to variations in experimental conditions.

In a mouse thigh infection model, this compound has demonstrated significant activity against P. aeruginosa.[1][4][5] While direct comparative studies with broad-spectrum antibiotics in this model are not yet published, the in vivo efficacy of this compound highlights its potential as a therapeutic agent.

Mechanisms of Resistance

A critical factor in the long-term viability of any antibiotic is the potential for bacteria to develop resistance.

This compound: Resistance to this compound in P. aeruginosa can arise from the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1][4][5] These pumps actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration. Interestingly, the development of resistance through this mechanism may come at a cost to the bacterium, as these mutants have been shown to have decreased pathogenesis.[1][4][5]

Broad-Spectrum Antibiotics: P. aeruginosa has a formidable arsenal (B13267) of resistance mechanisms against broad-spectrum antibiotics:

  • β-Lactams: Resistance is commonly mediated by the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic.[3] Other mechanisms include modifications to PBPs, reduced outer membrane permeability due to porin loss, and overexpression of efflux pumps.[2][9]

  • Fluoroquinolones: The primary mechanisms of resistance are mutations in the target enzymes, DNA gyrase and topoisomerase IV, which reduce the drug's binding affinity.[1][10] Overexpression of efflux pumps also plays a significant role in reducing the intracellular concentration of fluoroquinolones.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and comparator antibiotics is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the P. aeruginosa strain to be tested is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[4][11][12]

Mouse Thigh Infection Model

This in vivo model is used to assess the efficacy of antibiotics in a living organism.

  • Induction of Neutropenia: Mice are rendered neutropenic by the intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.

  • Infection: A defined inoculum of P. aeruginosa (e.g., 10⁶ to 10⁷ CFU) is injected into the thigh muscle of the mice.[13]

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antibiotic (e.g., this compound or a comparator) is initiated via a clinically relevant route of administration (e.g., subcutaneous or intravenous).

  • Assessment of Bacterial Burden: At various time points post-treatment, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenate is serially diluted and plated on appropriate agar (B569324) to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis: The change in bacterial burden over time is compared between treated and untreated control groups to determine the in vivo efficacy of the antibiotic.

Visualizing the Pathways and Processes

Fluorofolin_Mechanism_of_Action DHPS Dihydropteroate synthase DHFR Dihydrofolate reductase (DHFR) DHPS->DHFR Dihydrofolate TS Thymidylate synthase DHFR->TS Tetrahydrofolate DNA DNA TS->DNA Thymidine (dTMP) This compound This compound This compound->DHFR Inhibition

Caption: this compound inhibits DHFR, blocking DNA synthesis.

Broad_Spectrum_Antibiotic_Mechanisms cluster_beta_lactams β-Lactams cluster_fluoroquinolones Fluoroquinolones PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW Inhibition CL Cell Lysis CW->CL DG_T4 DNA Gyrase & Topoisomerase IV DR DNA Replication DG_T4->DR Inhibition CD Cell Death DR->CD

Caption: Mechanisms of β-lactams and fluoroquinolones.

Experimental_Workflow_MIC_Determination start Start prep_abx Prepare Serial Dilutions of Antibiotic start->prep_abx prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells prep_abx->inoculate prep_inoculum->inoculate incubate Incubate (37°C, 16-20h) inoculate->incubate read Read Results (Visual Inspection) incubate->read end Determine MIC read->end

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound presents a promising, targeted approach for the treatment of P. aeruginosa infections, exploiting a key metabolic vulnerability of the pathogen. Its ability to be converted to a narrow-spectrum agent with thymine supplementation is a significant advantage in an era of increasing concern about the impact of broad-spectrum antibiotics on the microbiome. While broad-spectrum antibiotics remain a cornerstone of anti-pseudomonal therapy, their effectiveness is continually challenged by the evolution of diverse resistance mechanisms. Further head-to-head comparative studies are warranted to fully elucidate the clinical potential of this compound relative to current standard-of-care treatments. The unique mechanism of this compound and the potential for a lower propensity to select for resistance that also confers reduced pathogenesis make it a compelling candidate for further drug development.

References

Fluorofolin: A Targeted Approach Against Clinical Isolates of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Pseudomonas aeruginosa stands as a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics, posing a significant challenge in clinical settings. The development of novel therapeutic agents with targeted efficacy against this bacterium is a critical area of research. This guide provides a comprehensive comparison of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor, against standard-of-care antibiotics for P. aeruginosa infections, supported by available experimental data.

Mechanism of Action: Exploiting a Metabolic Vulnerability

This compound exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.[1][2][3] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking DHFR, this compound disrupts DNA replication and repair, ultimately leading to bacteriostasis.[1]

A key advantage of this compound is its ability to selectively target P. aeruginosa. Unlike many other bacteria, P. aeruginosa lacks the necessary enzymes to uptake exogenous thymine (B56734), a downstream product of the folate pathway.[1][4][5] This metabolic deficiency makes it particularly susceptible to DHFR inhibitors. In an environment supplemented with thymine, this compound can selectively inhibit the growth of P. aeruginosa while leaving other bacteria that can utilize exogenous thymine unharmed.[1][5]

cluster_folate_pathway Folate Synthesis Pathway in P. aeruginosa DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) dTMP Thymidine Monophosphate (dTMP) THF->dTMP Essential for synthesis of DNA DNA Synthesis & Repair dTMP->DNA This compound This compound This compound->DHFR Inhibits DHFR->THF Product

Caption: Mechanism of action of this compound in P. aeruginosa.

Comparative Efficacy Against P. aeruginosa Clinical Isolates

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The lower the MIC, the more potent the antibiotic.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against P. aeruginosa

AntibioticClassMIC (µg/mL) against P. aeruginosa PA14MIC Range against Clinical Isolates (µg/mL)
This compound Dihydrofolate Reductase Inhibitor 3.1 [1][2]Active against a wide range of resistant isolates [1][5]
CiprofloxacinFluoroquinoloneNot specified0.094 - >8[6]
LevofloxacinFluoroquinoloneNot specified0.125 - >8[6]
Piperacillin-Tazobactamβ-lactam/β-lactamase inhibitorNot specifiedNot specified
CeftazidimeCephalosporin (3rd Gen)Not specifiedMIC90: 8[7]
CefepimeCephalosporin (4th Gen)Not specifiedNot specified
MeropenemCarbapenemNot specifiedNot specified
ImipenemCarbapenemNot specifiedMIC90: 8[7]
TobramycinAminoglycosideNot specified0.25 - 256[8]
AmikacinAminoglycosideNot specifiedNot specified

Note: MIC values can vary significantly depending on the specific strain and the testing methodology.

Table 2: Comparison of this compound with Standard Anti-Pseudomonal Antibiotics

Antibiotic ClassMechanism of ActionCommon Resistance Mechanisms in P. aeruginosa
Dihydrofolate Reductase Inhibitors (this compound) Inhibits dihydrofolate reductase, disrupting nucleotide synthesis. [1][4]Overexpression of efflux pumps (e.g., MexCD-OprJ, MexEF-OprN). [1][5]
FluoroquinolonesInhibit DNA gyrase and topoisomerase IV, preventing DNA replication.Target site mutations, efflux pumps.
β-lactams (Penicillins, Cephalosporins, Carbapenems)Inhibit cell wall synthesis by binding to penicillin-binding proteins.β-lactamase production, efflux pumps, porin channel mutations.
AminoglycosidesInhibit protein synthesis by binding to the 30S ribosomal subunit.Enzymatic modification, target site mutations, reduced uptake.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and other antibiotics against P. aeruginosa isolates is determined using standardized microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

cluster_mic_workflow MIC Determination Workflow prep_isolates Prepare standardized inoculum of P. aeruginosa isolates inoculate Inoculate plates with bacterial suspension prep_isolates->inoculate prep_plates Prepare 96-well plates with serial dilutions of antibiotics prep_plates->inoculate incubate Incubate plates at 37°C for 16-20 hours inoculate->incubate read_results Determine MIC by observing the lowest concentration with no visible growth incubate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Methodology:

  • Bacterial Strains: Clinical isolates of P. aeruginosa are grown on appropriate agar (B569324) plates.

  • Inoculum Preparation: A suspension of the bacterial isolate is prepared in a saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.[8]

  • Antibiotic Dilution: A two-fold serial dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 16 to 20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Resistance to this compound

While this compound shows promise, the potential for resistance development must be considered. Studies have shown that resistance to this compound in P. aeruginosa can emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1][5] These pumps actively transport the drug out of the bacterial cell, reducing its intracellular concentration and efficacy. Interestingly, the development of resistance through these mechanisms has been associated with a decrease in the pathogenicity of the bacteria.[1]

Conclusion

This compound represents a promising new therapeutic agent against P. aeruginosa, including multi-drug resistant strains. Its novel mechanism of action, which exploits a specific metabolic vulnerability in this pathogen, offers a targeted approach to treatment. While further clinical studies are necessary to fully elucidate its in vivo efficacy and safety profile, the available data suggests that this compound has the potential to be a valuable addition to the arsenal (B13267) of antibiotics used to combat serious P. aeruginosa infections. Continued research into its clinical application and the mechanisms of resistance is warranted.

References

Validating the Inhibitory Effect of Fluorofolin on Purified DHFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Fluorofolin's in vitro inhibitory efficacy against purified Dihydrofolate Reductase (DHFR) with established inhibitors, Trimethoprim and Methotrexate. The information presented is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents targeting the folate pathway.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-known DHFR inhibitors against purified DHFR from various sources. Lower IC50 values indicate higher inhibitory potency.

InhibitorTarget Organism/EnzymeIC50 (nM)Reference(s)
This compound E. coli DHFR (FolA)2.5 ± 1.1[1]
Human DHFR14.0 ± 4[1]
Trimethoprim E. coli DHFR (FolA)8.7 ± 3.6[1]
Human DHFR55,260[2]
Methotrexate Human DHFR~80[2]
S. aureus DHFR (DfrB)0.71 (Ki)[3]

Note: The inhibitory activity of compounds can vary based on the specific experimental conditions, including the source of the purified enzyme, substrate concentrations, and buffer composition. The data presented here is compiled from different studies and should be interpreted with this in mind. For the most accurate comparison, inhibitors should be tested side-by-side under identical conditions.

Experimental Protocols

A standard method for validating the inhibitory effect of compounds on purified DHFR is a spectrophotometric enzyme inhibition assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Principle of the Assay

DHFR catalyzes the following reaction:

7,8-dihydrofolate + NADPH + H+ → 5,6,7,8-tetrahydrofolate + NADP+

The consumption of NADPH leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the DHFR activity. The presence of an inhibitor will slow down this reaction, resulting in a reduced rate of absorbance decrease.

Materials and Reagents
  • Purified DHFR enzyme (e.g., from E. coli or human recombinant)

  • This compound and other test inhibitors

  • Methotrexate (as a positive control inhibitor)

  • Dihydrofolic acid (DHF), the substrate

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH), the cofactor

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 100 mM NaCl and 10 mM β-mercaptoethanol)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

  • 96-well clear, flat-bottom microplates

  • Multi-well spectrophotometer (plate reader) capable of kinetic measurements at 340 nm

Detailed Assay Protocol
  • Reagent Preparation:

    • Prepare a 1X DHFR Assay Buffer from a 10X stock solution with ultrapure water and keep it on ice.[4]

    • Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer. This solution is light-sensitive and should be kept on ice and protected from light.[4][5]

    • Prepare a fresh stock solution of NADPH (e.g., 10 mM) in the assay buffer on the day of the experiment and keep it on ice.[6][7]

    • Prepare a stock solution of purified DHFR enzyme in cold assay buffer to the desired working concentration.

    • Prepare stock solutions of this compound, Methotrexate, and other test compounds in 100% DMSO. Perform serial dilutions of the inhibitor stocks in assay buffer to obtain a range of concentrations for testing.

  • Assay Plate Setup (96-well plate format):

    • Blank (No Enzyme): Add assay buffer, DHF, and NADPH.

    • Negative Control (No Inhibitor): Add assay buffer, DHFR enzyme, DHF, and NADPH. The solvent (e.g., DMSO) used for the inhibitors should be added at the same final concentration as in the test wells.

    • Positive Control: Add assay buffer, DHFR enzyme, a known inhibitor like Methotrexate, DHF, and NADPH.

    • Test Wells: Add assay buffer, DHFR enzyme, the test inhibitor (e.g., this compound) at various concentrations, DHF, and NADPH.

  • Pre-incubation:

    • To each well, add the assay buffer, the appropriate inhibitor dilution (or DMSO for the negative control), and the diluted DHFR enzyme solution.

    • Mix gently and incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

    • Immediately place the microplate in a spectrophotometer and begin kinetic measurement of the absorbance at 340 nm.[4][6]

    • Record absorbance readings at regular intervals (e.g., every 15-30 seconds) for a duration of 10-20 minutes.[5]

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide & Amino Acid Synthesis cluster_inhibition DHFR Inhibition Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis (DNA, RNA) THF->Purines One-Carbon Donation Thymidylate Thymidylate Synthesis (DNA) THF->Thymidylate One-Carbon Donation Amino_Acids Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acids One-Carbon Donation This compound This compound Inhibitors Other DHFR Inhibitors (e.g., Methotrexate, Trimethoprim) DHFR_inhibition_point->DHF Inhibition

Caption: Folate metabolism pathway and the mechanism of DHFR inhibition.

Experimental Workflow

DHFR_Inhibition_Workflow start Start: Prepare Reagents reagents Purified DHFR NADPH DHF Inhibitors (this compound, etc.) Assay Buffer start->reagents plate_setup Set up 96-well plate: - Blanks - Negative Controls (No Inhibitor) - Positive Controls (e.g., Methotrexate) - Test Wells (Varying Inhibitor Concentrations) reagents->plate_setup pre_incubation Pre-incubate plate at room temperature (e.g., 15 minutes) plate_setup->pre_incubation reaction_initiation Initiate reaction by adding DHF pre_incubation->reaction_initiation kinetic_measurement Measure absorbance at 340 nm kinetically for 10-20 minutes reaction_initiation->kinetic_measurement data_analysis Data Analysis: - Calculate initial velocities - Determine % inhibition - Plot dose-response curve kinetic_measurement->data_analysis end Determine IC50 Value data_analysis->end

Caption: Experimental workflow for determining the IC50 of a DHFR inhibitor.

References

Comparative Efficacy of Fluorofolin Against Pseudomonas aeruginosa Strains PA14 and PA01

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential activity of Fluorofolin, a novel dihydrofolate reductase inhibitor, against two common laboratory strains of P. aeruginosa.

This guide provides a comprehensive comparison of the efficacy of this compound against Pseudomonas aeruginosa strains PA14 and PA01. The data presented is compiled from recent studies to assist researchers in understanding the nuanced activity of this promising antibiotic candidate.

Quantitative Efficacy: A Head-to-Head Comparison

This compound, a derivative of Irresistin-16, has demonstrated potent inhibitory activity against P. aeruginosa, a pathogen notoriously resistant to many known dihydrofolate reductase (DHFR) inhibitors like trimethoprim (B1683648) (TMP)[1]. The in vitro efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

A direct comparison of this compound's MIC against PA14 and PA01 reveals a notable difference in susceptibility.

Bacterial Strain Minimum Inhibitory Concentration (MIC) of this compound (µg/ml)
Pseudomonas aeruginosa PA143.125[1]
Pseudomonas aeruginosa PA016.25[1]

Table 1: Comparative MIC Values of this compound against P. aeruginosa PA14 and PA01. The data indicates that this compound is approximately twice as potent against the PA14 strain as it is against the PA01 strain under the tested laboratory conditions[1].

Mechanism of Action: Targeting Folate Metabolism

This compound functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway[1][2][3][4]. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking DHFR, this compound disrupts DNA replication and repair, ultimately leading to a bacteriostatic effect in rich media[1]. Metabolomic studies have confirmed that treatment with this compound leads to an accumulation of intermediates in the purine (B94841) and dTTP synthesis pathways, consistent with the inhibition of folate metabolism[1].

Fluorofolin_Mechanism_of_Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP, purines) THF->Nucleotide_Synthesis One-carbon transfer This compound This compound This compound->DHFR Inhibition DHFR->THF Reduction

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa strains, based on standard methodologies.

Minimum Inhibitory Concentration (MIC) Assay

This experiment determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Pseudomonas aeruginosa strains (PA14, PA01)

  • Luria-Bertani (LB) broth or Mueller-Hinton (MH) broth[1]

  • This compound stock solution

  • 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer (for measuring OD600)

Procedure:

  • Prepare a bacterial inoculum by growing a single colony of P. aeruginosa in broth overnight at 37°C.

  • Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Prepare serial dilutions of this compound in the 96-well plate using the appropriate broth.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-24 hours[1].

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is detected, which can be assessed visually or by measuring the optical density at 600 nm (OD600)[1].

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum Inoculation 3. Inoculate Microtiter Plate Inoculum->Inoculation Serial_Dilution 2. Prepare Serial Dilutions of this compound Serial_Dilution->Inoculation Incubation 4. Incubate at 37°C (16-24h) Inoculation->Incubation Read_Results 5. Read Results (Visual or OD600) Incubation->Read_Results Determine_MIC 6. Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Resistance Mechanisms

It is important to note that resistance to this compound can emerge in P. aeruginosa. Studies have shown that overexpression of the efflux pumps MexCD-OprJ and MexEF-OprN can lead to resistance[1][3]. Interestingly, these resistance mechanisms may come at a fitness cost, as mutants overexpressing these pumps have been shown to have decreased pathogenesis[1][3].

Concluding Remarks

This compound demonstrates potent activity against both P. aeruginosa PA14 and PA01, with a higher efficacy observed against the PA14 strain. Its mechanism of action as a DHFR inhibitor is well-supported by metabolomic data. The provided experimental protocols offer a foundation for further investigation into the efficacy and spectrum of this promising antibiotic. Researchers should be mindful of the potential for resistance development through the upregulation of efflux pumps. Further studies are warranted to explore the in vivo efficacy of this compound and its potential for clinical application.

References

Cross-Resistance Profile of Fluorofolin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-resistance profile of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor, with other antibiotics, particularly ciprofloxacin (B1669076). The data presented is derived from studies on Pseudomonas aeruginosa and other clinically relevant pathogens.

Executive Summary

This compound demonstrates potent activity against Pseudomonas aeruginosa, including strains resistant to other classes of antibiotics.[1] Resistance to this compound in P. aeruginosa can arise from mutations in the nfxB gene, leading to the overexpression of the MexCD-OprJ efflux pump.[2] While these nfxB mutants exhibit cross-resistance to ciprofloxacin in laboratory settings, a study on clinical isolates of P. aeruginosa revealed no instances of cross-resistance between this compound and ciprofloxacin, suggesting this mechanism may be less prevalent in clinical scenarios.[1]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
Bacterial SpeciesStrainThis compound MIC (µg/mL)
Pseudomonas aeruginosaPA143.1
Pseudomonas aeruginosaPA01-
Pseudomonas aeruginosaATCC 27853-
Enterococcus faeciumATCC 70022150
Staphylococcus aureusATCC 2921312.5
Klebsiella pneumoniaeATCC 70060350
Acinetobacter baumanniiATCC 1960650
Enterobacter cloacaeATCC 1304750

Data for PA01 and ATCC 27853 were noted as being inhibited at concentrations less than 50 µg/mL, but specific values were not provided in the source material. MICs for ESKAPE pathogens were performed in Mueller-Hinton broth.[1]

Table 2: Comparative MICs of this compound and Trimethoprim against P. aeruginosa PA14 and its efflux pump mutants.
StrainGenotypeThis compound MIC (µg/mL)Trimethoprim MIC (µg/mL)
PA14Wild-type3.1>100
-nfxB mutant>100>100

The nfxB mutant overexpresses the MexCD-OprJ efflux pump.[1]

Table 3: Cross-Resistance of P. aeruginosa PA14 nfxB mutant to this compound and Ciprofloxacin.
StrainGenotypeThis compound ResistanceCiprofloxacin Resistance
PA14 nfxB T39PnfxB mutantResistant (MIC > 100 µg/mL)Resistant

Resistance to ciprofloxacin was confirmed, though a specific MIC value for the mutant was not provided in the primary source.[1]

Table 4: Resistance Frequency of P. aeruginosa clinical isolates to this compound and other antibiotics.
AntibioticResistance Frequency (%)
This compound12.7
Ciprofloxacin15.6
Gentamicin35.0
Meropenem74.0

Resistance was assessed in a panel of 55 clinical isolates from the CDC.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method as described in the primary research and aligned with CLSI guidelines.[1][3]

  • Preparation of Bacterial Inoculum:

    • Bacterial strains were grown overnight at 37°C in Lysogeny Broth (LB).

    • The overnight culture was diluted to a standardized optical density (OD₆₀₀) to achieve a consistent starting concentration of bacteria.

  • Preparation of Antibiotic Solutions:

    • This compound and other antibiotics were dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Serial two-fold dilutions of the antibiotics were prepared in LB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The standardized bacterial inoculum was added to each well of the microtiter plate containing the antibiotic dilutions.

    • The final volume in each well was 200 µL.

    • Plates were incubated at 37°C for 16 hours.

  • MIC Determination:

    • The MIC was defined as the lowest concentration of the antibiotic at which no visible bacterial growth was detected, as measured by the optical density at 600 nm (OD₆₀₀).

    • The assay was performed in duplicate.

Resistance Frequency Assay

This protocol outlines the method used to determine the frequency of spontaneous resistance development.

  • Bacterial Culture Preparation:

    • P. aeruginosa was grown overnight in LB broth.

    • The culture was diluted and plated on non-selective LB agar (B569324) plates to determine the total number of colony-forming units (CFU) per milliliter.

  • Selection of Resistant Mutants:

    • A large population of the overnight culture (e.g., 10⁸ to 10⁹ CFU) was plated on LB agar plates containing a selective concentration of the antibiotic (typically 4x the MIC).

    • The plates were incubated at 37°C for 24-48 hours.

  • Calculation of Resistance Frequency:

    • The number of colonies that grew on the antibiotic-containing plates (resistant mutants) was counted.

    • The resistance frequency was calculated by dividing the number of resistant mutants by the total number of viable bacteria plated.

Visualizations

experimental_workflow Experimental Workflow for Cross-Resistance Study cluster_mic MIC Determination cluster_resistance Resistance Frequency Assay cluster_cross_resistance Cross-Resistance Check prep_culture_mic Prepare Overnight Bacterial Culture standardize_inoculum Standardize Inoculum (OD600) prep_culture_mic->standardize_inoculum inoculate_plate Inoculate Plate with Standardized Bacteria standardize_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of Antibiotics in 96-well Plate serial_dilution->inoculate_plate incubate_mic Incubate at 37°C for 16 hours inoculate_plate->incubate_mic read_mic Read OD600 to Determine MIC incubate_mic->read_mic isolate_mutant Isolate Resistant Mutant (e.g., nfxB mutant) read_mic->isolate_mutant Inform Selection Concentration prep_culture_res Prepare Overnight Bacterial Culture determine_cfu Determine Total CFU/mL on Non-selective Agar prep_culture_res->determine_cfu plate_selective Plate Large Population on Antibiotic Agar (4x MIC) prep_culture_res->plate_selective calculate_freq Calculate Resistance Frequency determine_cfu->calculate_freq incubate_res Incubate at 37°C plate_selective->incubate_res count_colonies Count Resistant Colonies incubate_res->count_colonies count_colonies->calculate_freq mic_this compound Determine MIC of This compound isolate_mutant->mic_this compound mic_ciprofloxacin Determine MIC of Ciprofloxacin isolate_mutant->mic_ciprofloxacin

Caption: Workflow for assessing antibiotic susceptibility and cross-resistance.

nfxB_regulation Regulation of MexCD-OprJ Efflux Pump by NfxB cluster_wildtype Wild-Type P. aeruginosa cluster_mutant nfxB Mutant nfxB_wt nfxB gene (functional) NfxB_protein NfxB Repressor Protein nfxB_wt->NfxB_protein expresses mexCD_oprJ_operon_wt mexCD-oprJ operon NfxB_protein->mexCD_oprJ_operon_wt represses efflux_pump_wt MexCD-OprJ Efflux Pump (Basal Expression) mexCD_oprJ_operon_wt->efflux_pump_wt low expression antibiotic_wt This compound / Ciprofloxacin efflux_pump_wt->antibiotic_wt low efflux susceptibility Susceptible antibiotic_wt->susceptibility leads to nfxB_mut nfxB gene (mutated) NfxB_protein_mut Non-functional NfxB nfxB_mut->NfxB_protein_mut expresses mexCD_oprJ_operon_mut mexCD-oprJ operon NfxB_protein_mut->mexCD_oprJ_operon_mut fails to repress efflux_pump_mut MexCD-OprJ Efflux Pump (Overexpressed) mexCD_oprJ_operon_mut->efflux_pump_mut high expression antibiotic_mut This compound / Ciprofloxacin efflux_pump_mut->antibiotic_mut high efflux resistance Resistant antibiotic_mut->resistance leads to

Caption: Mechanism of this compound and Ciprofloxacin cross-resistance.

References

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